Product packaging for N-methylacetamide(Cat. No.:CAS No. 79-16-3)

N-methylacetamide

货号: B166372
CAS 编号: 79-16-3
分子量: 73.09 g/mol
InChI 键: OHLUUHNLEMFGTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Significance in Protein Structure and Dynamics Research

NMA plays a crucial role in advancing the understanding of protein structure, folding, and dynamics. acs.orgstfc.ac.ukorientjchem.orgacs.orgaip.org Its utility stems from its ability to model the hydrogen bonding interactions that are fundamental to protein stability and the formation of secondary structures like alpha-helices and beta-sheets. acs.orgstfc.ac.ukaip.orgrsc.orgrsc.orgacs.orgaip.orgnih.gov Studies involving NMA help elucidate the competition between peptide-peptide and peptide-water hydrogen bonds, which is critical for comprehending protein hydration and folding processes. stfc.ac.ukacs.orgacs.org

Furthermore, NMA is employed in characterizing protein structure through techniques such as UV absorption spectroscopy, where its electronic absorption spectra provide insights into the peptide backbone's response. pnas.org The compound's high dielectric constant, reported as 191.3 at 32 °C and 178.9 at 30 °C, along with its significant dipole moment of approximately 3.50 D, are important physical properties that influence its liquid structure and dynamics, further contributing to its relevance as a protein model. aip.orgwikipedia.org

Rationale for N-Methylacetamide as a Peptide Bond Surrogate

The primary rationale for NMA's use as a peptide bond surrogate lies in its structural resemblance and chemical properties. NMA contains a single peptide group, specifically C(O)–N(H), flanked by two methyl groups. acs.org This configuration allows NMA to mimic the internal degrees of freedom and intermolecular bonding characteristics observed in larger polypeptide segments. acs.org Its inherent simplicity, compared to the complexity of full proteins or even short peptides, renders NMA both experimentally and theoretically tractable for in-depth analysis. stfc.ac.uk

A key feature of NMA is its strong preference for the trans conformation, with the cis isomer existing to a very limited extent (e.g., approximately 1.5% in water). wikipedia.orgnih.gov This mirrors the overwhelming preference for the trans configuration consistently observed in the three-dimensional structures of globular proteins, making NMA an accurate structural benchmark. rsc.orgnih.gov Moreover, NMA can both donate and accept hydrogen bonds through its amide and carbonyl groups, a critical function of peptide units in proteins. acs.org The dimer of trans-N-methylacetamide, for instance, serves as a simple model for hydrogen bonds in peptides, free of backbone distortions, and is used as a benchmark system for accurate quantum chemical descriptions of protein interactions. rsc.orgnih.gov

Scope of Academic Research Perspectives on this compound

Academic research on this compound spans a wide array of experimental and computational methodologies, reflecting its versatility as a model system.

Experimental Techniques:

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are extensively used to study NMA's molecular structure, hydrogen bonding, and dynamics. acs.orgorientjchem.orgacs.orgacs.orgresearchgate.netacs.org These studies often focus on characteristic "amide bands," such as Amide I (around 1665 cm⁻¹), Amide II (around 1565 cm⁻¹), and Amide III (around 1300 cm⁻¹), which provide insights into the peptide backbone's vibrational modes and hydrogen bonding environments. orientjchem.orgacs.orgresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on NMA's solution structure and conformational preferences, including the cis/trans isomerism. nih.govnih.gov

UV Absorption Spectroscopy: This technique is employed to characterize the electronic absorption spectra of NMA, offering a simpler way to interpret UV signals from protein backbones. pnas.org

Computational Methods:

Molecular Dynamics (MD) Simulations: Classical, ab initio, and path integral molecular dynamics simulations are widely applied to investigate the liquid structure, dynamics, and hydrogen bond networks of NMA, both in its neat liquid state and in aqueous solutions. acs.orgstfc.ac.ukacs.orgaip.orgaip.orgacs.orgacs.org These simulations help understand how NMA molecules self-associate and interact with solvents. acs.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Hartree-Fock are used to predict NMA's molecular structure, vibrational frequencies, electronic properties (e.g., HOMO-LUMO gap, dipole moments), and the energetics of interactions, including hydrogen bonding and rotational barriers. pnas.orgorientjchem.orgchemrxiv.orgrsc.orgnih.govnih.govacs.orgseejph.comresearchgate.netopenmopac.net For instance, the barrier to rotation about the peptide bond in NMA has been calculated to be approximately 14 kcal/mol. openmopac.net

Machine Learning Techniques: Emerging research utilizes machine learning to predict electronic absorption spectra and other spectroscopic properties of NMA, offering significantly faster simulations compared to traditional quantum calculations. pnas.org

Studies on NMA dimers and trimers provide simplified models for analyzing hydrogen bond cooperativity and structural motifs in peptides. rsc.orgnih.gov Furthermore, investigations of NMA in various solvents, particularly water, are crucial for understanding hydration effects on peptide conformation and the development of more accurate force fields for biomolecular simulations. stfc.ac.ukchemrxiv.orgacs.orgacs.orgacs.org

Key Properties and Spectroscopic Data of this compound

This compound exhibits several key physical and spectroscopic properties that underpin its utility as a model system.

Table 1: Selected Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₃H₇NO nih.gov
Molecular Weight73.095 g/mol fishersci.ca
AppearanceColourless solid with faint odor wikipedia.org
Melting Point27–30.6 °C wikipedia.org
Boiling Point206–208 °C wikipedia.org
Density0.94 g/cm³ wikipedia.org
Dielectric Constant191.3 at 32 °C; 178.9 at 30 °C aip.orgwikipedia.org
Dipole Moment3.50 D aip.org
cis Isomer in Water~1.5% nih.gov
Peptide Bond Rotation Barrier~14 kcal/mol openmopac.net

Table 2: Characteristic Amide Bands in Vibrational Spectra of this compound

Amide BandTypical Wavenumber (cm⁻¹)DescriptionSource
Amide I~1665Primarily C=O stretching vibration researchgate.net
Amide II~1565Coupled N-H bending and C-N stretching researchgate.net
Amide III~1300Coupled C-N stretching and N-H bending researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO B166372 N-methylacetamide CAS No. 79-16-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-methylacetamide
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InChI

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)
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InChI Key

OHLUUHNLEMFGTQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC
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Molecular Formula

C3H7NO
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Related CAS

51206-97-4 (hydrochloride salt)
Record name N-Methylacetamide
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DSSTOX Substance ID

DTXSID0047167
Record name N-Methylacetamide
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Molecular Weight

73.09 g/mol
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Physical Description

Solid; mp = 28 deg C; [HSDB] White crystalline solid; mp = 26-28 deg C; [Alfa Aesar MSDS]
Record name N-Methylacetamide
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Boiling Point

205 °C
Record name N-METHYLACETAMIDE
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Flash Point

108 °C
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Solubility

SOL IN CHLOROFORM, Soluble in alcohol, ether, acetone, benzene, In water, 1X10+6 mg/l @ 20 °C
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Density

0.9371 @ 25 °C/4 °C
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Vapor Pressure

0.44 [mmHg], 0.44 mm Hg at 23 °C.
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Color/Form

NEEDLES

CAS No.

79-16-3
Record name N-Methylacetamide
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Record name Acetamide, N-methyl-
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Record name N-Methylacetamide
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Record name METHYL ACETAMIDE
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Melting Point

28 °C
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Theoretical and Computational Approaches for N Methylacetamide Studies

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable for investigating the electronic structure and energetic properties of NMA. They provide a foundation for understanding its intrinsic characteristics and how these are influenced by intermolecular interactions.

Ab initio methods, derived directly from quantum mechanics without empirical parameters, have been extensively applied to NMA. Hartree-Fock (HF) calculations, often combined with various basis sets, are used to predict molecular structures and vibrational wavenumbers orientjchem.orgscielo.brumich.edu. For example, HF/6-31G* has been employed to optimize NMA geometry and calculate harmonic vibrational frequencies orientjchem.org.

Møller-Plesset Perturbation Theory (MPn, commonly MP2 for second-order) is a post-Hartree-Fock method that incorporates electron correlation, providing more accurate descriptions of molecular systems. MP2 calculations have been used to study the conformations, hydrogen-bonding effects, and stability of NMA and its complexes, including NMA-water interactions acs.orgnih.govacs.orgrhhz.netnih.govsciengine.com. MP2/6-31+G** and MP2/6-311++G** levels of theory are often utilized for geometry optimizations and vibrational frequency calculations, demonstrating good agreement with experimental data rhhz.netbu.eduacs.org. Studies have shown that MP2 methods, particularly with triple-zeta quality, correlation-consistent basis sets, provide accurate descriptions of anharmonic interactions and vibrational energies for NMA psu.eduhuji.ac.ilnih.gov.

Density Functional Theory (DFT) has become a popular and powerful tool for NMA studies due to its balance of accuracy and computational efficiency. DFT methods approximate the electronic structure based on the electron density. Various functionals have been applied, with BLYP and B3LYP being particularly common acs.orgaip.orgnih.govacs.orgrhhz.netnih.govsciengine.combu.eduresearchgate.netpnas.orgrsc.orgarxiv.orgresearchgate.netresearchgate.net.

BLYP Functional : The BLYP (Becke, Lee, Yang, Parr) functional, a gradient-corrected functional, has been used in ab initio DFT treatments of NMA, including studies of its liquid state with a plane wave basis set aip.orgfcien.edu.uynih.gov. It has been shown to provide results comparable to MP2 calculations for NMA-water complexes at a lower computational cost acs.orgacs.org.

B3LYP Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for NMA studies, offering a good balance between accuracy and computational expense. It has been applied to investigate:

Conformations, hydrogen-bonding effects, and stability of NMA and its water complexes, often with the 6-311++G(d,p) basis set acs.orgacs.orgnih.govresearchgate.net.

Anharmonic vibrational frequencies and potential energy surfaces rsc.orgbu.eduarxiv.orgresearchgate.netarxiv.org.

Structural properties of NMA dimers and trimers, showing reasonable descriptions of protein interactions, especially when dispersion corrections are included (e.g., B3LYP-D3/aug-cc-pVTZ) rsc.org.

Infrared (IR) spectra of NMA in water, demonstrating consistency with MP2 results and highlighting the importance of dynamic charge fluctuation due to electrostatic polarization effects from the solvent rhhz.net.

NMR parameters and the influence of hydrogen bonds on these parameters in crystalline NMA structures researchgate.net.

DFT calculations, particularly with B3LYP, are found to provide accurate descriptions of anharmonic interactions and spectroscopic predictions that often align well with experimental data psu.eduhuji.ac.il.

Semi-empirical methods introduce empirical parameters calibrated against experimental data or high-level ab initio calculations to simplify the computational problem. While less accurate than ab initio or DFT methods, they offer a computationally less demanding approach for larger systems or initial explorations.

CNDO/2 and INDO : The CNDO/2 (Complete Neglect of Differential Overlap) and INDO (Intermediate Neglect of Differential Overlap) methods have been used to examine the nonplanar distortions of the amide group in NMA. Studies using these methods indicated that the minimum energy conformation for N-methylacetamide might involve a pyramidal configuration at the nitrogen atom, rather than a planar one scispace.com. INDO results, in particular, showed good agreement with experimental observations regarding the nonplanarity of the amide unit scispace.com.

AM1 and PM3 : While direct specific applications of AM1 (Austin Model 1) and PM3 (Parametric Method 3) to NMA were not explicitly detailed in the provided search results, these methods are general-purpose semi-empirical quantum chemistry models often used for geometry optimization, heats of formation, and electronic properties of organic molecules. They represent more modern semi-empirical approaches compared to CNDO/2 and INDO.

The choice of basis set is critical in quantum chemical calculations as it defines the set of atomic orbitals used to construct molecular orbitals. Larger basis sets generally lead to more accurate results but come with a higher computational cost.

For NMA, various basis sets have been employed, and convergence studies are often performed to ensure the reliability of the results acs.orgacs.orgbu.eduhuji.ac.ilwikipedia.org. Common basis sets include:

Minimal basis sets : STO-3G has been used in early ab initio studies to investigate geometries, preferred conformations, and barriers to internal rotation publish.csiro.aupublish.csiro.aunih.gov.

Split-valence basis sets : 4-31G and 6-31G* (or 6-31G(d)) are frequently used, with the latter including polarization functions on heavy atoms, which are important for describing bond angles and molecular geometries orientjchem.orgscielo.brumich.edubu.eduarxiv.orgpublish.csiro.aupublish.csiro.au.

Augmented basis sets : Basis sets with diffuse functions (e.g., 6-31++G(d,p), 6-311++G(d,p), aug-cc-pVTZ) are crucial for accurately describing anions, weak interactions like hydrogen bonds, and properties sensitive to the outer regions of the electron density acs.orgacs.orgrhhz.netnih.govsciengine.combu.eduhuji.ac.ilnih.govresearchgate.netpnas.orgrsc.org. Studies have shown that while larger basis sets like 6-311++G(d,p) generally improve accuracy, the addition of a second set of polarization functions (e.g., 6-311++G(2d,2p)) might only insignificantly influence certain results like energy differences and dipole moments acs.org.

Convergence studies often involve comparing results obtained with different basis sets to determine when the calculated properties no longer significantly change with increasing basis set size, thus ensuring a balance between accuracy and computational feasibility acs.orgnih.gov.

While harmonic approximations simplify vibrational analyses, real molecular vibrations are anharmonic, meaning their energy levels are not equally spaced and their potential energy surfaces are not perfectly parabolic. Incorporating anharmonic effects is crucial for accurate predictions of vibrational spectra and energy transfer pathways in NMA.

Methods for treating anharmonicity include:

Vibrational Self-Consistent Field (VSCF) and Correlation-Corrected VSCF (CC-VSCF) : These methods are used to compute anharmonic vibrational states and spectroscopy directly from potential energy surfaces. CC-VSCF calculations for NMA, using ab initio electronic structure methods like MP2, have shown excellent agreement with experimental data, suggesting high-quality computed anharmonic potentials psu.eduhuji.ac.il.

Vibrational Configuration Interaction (VCI) : VCI calculations, which account for coupling between vibrational modes, are also employed. For NMA, quartic force fields constructed at DFT/B3LYP and MP2 levels have been used in VCI calculations to study vibrational energy relaxation of the amide I mode, revealing that energy transfer pathways are sensitive to anharmonic couplings bu.eduarxiv.orgresearchgate.netarxiv.org.

Full-dimensional quantum calculations : Approaches like the MULTIMODE code allow for full-dimensional quantum calculations of vibrational energies, incorporating one-, two-, and even restricted three-mode potentials to accurately describe the amide band region of NMA rsc.orgnih.gov.

Density Functional Theory (DFT) : DFT calculations themselves, particularly with functionals like B3LYP, are used to interpret the effects of isotopic substitution and solvent interaction on the anharmonic potential, showing that anharmonic variation arises from differing local mode contributions to normal modes nih.gov.

The incorporation of anharmonic effects is essential for quantitatively interpreting experimental vibrational data for NMA, as anharmonic coupling between different vibrational modes is significant, even for fundamental transitions psu.edu.

Molecular Dynamics Simulation Frameworks

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of NMA, particularly its interactions with solvents and its conformational dynamics. These simulations provide insights into the structural ordering, hydrogen bonding networks, and energy flow in liquid NMA and its solutions.

MD simulations of NMA are often carried out to understand its role as a model for the peptide bond in proteins and its solvation in aqueous environments aip.orgfcien.edu.uyuva.nlnih.govnih.govacs.org. Key aspects and frameworks include:

Force Field-Based MD : Many MD simulations of NMA utilize empirical force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) nih.gov or CHARMM22 fcien.edu.uy, often combined with water models like SPC/E (Extended Simple Point Charge) nih.gov or TIP3P fcien.edu.uy. These force fields describe interatomic interactions based on classical mechanics. Simulations can investigate properties like radial distribution functions, energy distributions, and dipole moment fluctuations uva.nl.

Ab Initio Molecular Dynamics (AIMD) : AIMD, particularly using DFT methods like BLYP with plane wave basis sets, allows for the simulation of liquid NMA from first principles, where the electronic structure is calculated on-the-fly. This approach inherently includes many-body polarization effects and nontrivial charge distributions, which are crucial for accurately describing condensed phase properties. For example, AIMD has shown that the average molecular dipole of NMA in the liquid phase can be significantly enhanced compared to the gas phase due to polarization effects aip.orgfcien.edu.uynih.gov.

Hybrid QM/MM Approaches : QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of quantum mechanics for a region of interest (e.g., the NMA molecule) with the efficiency of molecular mechanics for the surrounding environment (e.g., solvent molecules). This approach is particularly useful for studying solvent effects on NMA's properties, such as its infrared spectra. QM/MM MD simulations have revealed the importance of dynamic charge fluctuation and electrostatic polarization effects from the solvent on NMA's vibrational features rhhz.net.

Fluctuating Charge Models : Some MD simulations employ fluctuating charge models, such as the Atom-Bond Electronegativity Equalization Method (ABEEM/MM), which allow atomic charges to respond dynamically to the ambient environment. This is critical for accurately describing hydrogen bonding interactions and electrostatic polarization in NMA-water systems uva.nl.

Advanced Potential Energy Functions (PEFs) : Recent advancements include the development of data-driven many-body PEFs (e.g., MB-nrg PEF) that aim to achieve quantum-mechanical accuracy and transferability for molecular dynamics simulations of NMA in solution. These PEFs are designed to accurately represent many-body effects in NMA-water interactions, which is crucial for simulating complex biological systems chemrxiv.org.

Studies of Conformational Isomerization : MD simulations are also used to examine the properties of NMA along conformational isomerization pathways, such as twisting about the C(O)-N bond, both in vacuum and in explicit water solvent, providing insights into the partial-double bond character of the peptide bond fcien.edu.uy.

Molecular dynamics simulations, whether classical, ab initio, or hybrid, provide dynamic insights into NMA's behavior, complementing static quantum chemical calculations by revealing time-dependent phenomena and environmental influences.

Classical Molecular Dynamics (MD) Simulations

Classical Molecular Dynamics (MD) simulations have been extensively employed to investigate the behavior of NMA, particularly in liquid states and aqueous solutions. These simulations rely on empirical force fields to describe atomic interactions, allowing for the study of larger systems and longer timescales compared to quantum mechanical methods aip.org.

Classical MD simulations predict that in neat liquid NMA, molecules form a hydrogen bond network primarily consisting of linear chains nih.gov. These chains are stabilized by conventional hydrogen bonds between carbonyl (C=O) and amide (N-H) groups, as well as by weaker methyl-donated "improper" hydrogen bonds nih.gov. The three-dimensional structural motifs observed in simulated liquid NMA show similarities to protein beta-sheets nih.gov.

Studies using classical MD have explored the effects of temperature and pressure on NMA's structure, dynamics, and hydrogen bonding. For instance, increasing temperature tends to disrupt the hydrogen-bonding network, while compression enhances improper hydrogen bonding to improve packing efficiency nih.gov. The number of hydrogen bonds per NMA molecule has been observed to increase with applied pressure at a given temperature, although the stability of these hydrogen bonds (EHB) decreases with increasing pressure and temperature aip.org.

Table 1: Effect of Pressure and Temperature on NMA Hydrogen Bonding (Classical MD) aip.org

Temperature (K)Pressure (MPa)Average Number of Hydrogen Bonds (nHB)Hydrogen Bond Energy (EHB)
305.50.1(Data not provided in snippet for nHB, but stated to increase with pressure)(Data not provided in snippet for EHB, but stated to decrease with pressure/temp)
305.5100(Increased)(Decreased)
305.5200(Increased)(Decreased)
305.5300(Increased)(Decreased)
4540.1(Decreased compared to lower T)(Decreased)

Classical MD simulations have also been used to study NMA's behavior in the presence of salts like NaCl, revealing that salt addition can facilitate the structural breaking of NMA's hydrogen bond network, leading to a decrease in the number of NMA-NMA hydrogen bonds researchgate.net. The self-diffusion coefficient of NMA in liquid states has been calculated, showing good agreement with experimental data and exhibiting non-Arrhenius behavior at low temperatures under pressure aip.org.

Ab Initio Molecular Dynamics (AIMD)

Ab Initio Molecular Dynamics (AIMD) offers a more accurate description of molecular systems by calculating interatomic forces directly from quantum mechanical principles, typically Density Functional Theory (DFT), on-the-fly during the simulation aip.org. This approach allows for the study of electronic properties, bond breaking and formation, and polarization effects that are often neglected in classical force fields aip.orgnih.gov.

AIMD simulations have been applied to NMA to investigate its electronic structure, hydrogen bonding, and infrared spectroscopy in aqueous solutions nih.gov. These studies provide detailed insights into the electronic properties of solvated NMA molecules, using analyses such as localized Wannier functions and Born atomic charges nih.gov. For instance, AIMD studies of liquid NMA have shown that the average molecular dipole in the liquid state is significantly enhanced (by 60%) compared to its gas-phase value due to polarization effects aip.org.

AIMD is particularly valuable for studying the cis-trans isomerization pathway of NMA, which involves twisting about the C(O)-N bond nih.gov. By comparing AIMD results with classical force field simulations (e.g., CHARMM22), researchers can assess the influence of many-body polarization effects, which are inherently captured by ab initio methods but absent in many classical models nih.govfcien.edu.uy. AIMD has also been used to probe the dynamics of NMA in different solvents, such as methanol (B129727), revealing faster hydrogen bond dynamics and a blue shift in vibrational frequencies compared to NMA in water rsc.org.

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) approaches offer a compromise between the accuracy of quantum mechanics and the computational efficiency of classical mechanics. In QM/MM simulations, a small, chemically active region (e.g., the NMA molecule itself) is treated quantum mechanically, while the surrounding environment (e.g., solvent molecules) is described by a classical force field nih.govaip.orgacs.org. This allows for an accurate description of chemical processes while accounting for the influence of a large solvent environment.

QM/MM simulations have been employed to study NMA in aqueous solutions, focusing on phenomena like charge polarization of the solute and the calculation of infrared (IR) spectra aip.orgacs.org. These methods can incorporate induced dipole effects from the solvent into fluctuating solute dipole moments, which are crucial for accurately predicting IR spectra aip.org. Studies have highlighted the importance of addressing dynamic charge fluctuations of the solute in calculating IR spectra, demonstrating that QM/MM MD simulations provide more compatible results with experimental IR spectra compared to classical MD simulations that neglect charge polarization aip.org.

QM/MM calculations can use various quantum mechanical levels of theory (e.g., Hartree-Fock, DFT methods like BLYP, B3LYP, M06-2X, and semi-empirical methods like AM1, OM2) for the QM region, combined with classical water models like TIP3P or SPC/Fw for the MM region nih.govacs.orgfigshare.comnih.gov. The accuracy of QM/MM simulations for NMA has been demonstrated in studies analyzing geometry optimizations and energy conservation, even when using different convergence thresholds for the self-consistent field (SCF) cycles nih.govfigshare.com.

Force Field Development and Parameterization (e.g., CHARMM, AMBER, ABEEM/MM)

The accuracy of classical MD and QM/MM simulations heavily relies on the quality of the force fields used to describe atomic interactions. NMA, as a model peptide, has been instrumental in the development and parameterization of various biomolecular force fields, including CHARMM, AMBER, and ABEEM/MM aip.orgnih.govnih.govnih.govnih.govbu.edu.

CHARMM and AMBER: These widely used force fields have undergone continuous development, with NMA often serving as a key model compound for parameterization. For instance, the CHARMM22 protein force field derived charge models primarily from fits to solute-water dimer energetics, often calculated at the HF/6-31G* level, and adjusted charges to obtain dipole moments larger than experimental or ab initio values wustl.edu. Similarly, AMBER force fields have refined torsional potentials and charges based on quantum mechanical conformational energies of small molecules and peptides, including NMA wustl.edu. These force fields aim to accurately reproduce properties like hydrogen bond formation, conformational energies, and solvent effects nih.govwustl.edu.

ABEEM/MM (Atom-Bond Electronegativity Equalization Method fused into Molecular Mechanics): This is a polarizable force field that allows charges to fluctuate in response to the ambient environment, providing a more dynamic and accurate representation of electrostatic interactions uva.nlresearchgate.netresearchgate.net. The ABEEM/MM model for NMA-water interactions has been developed and successfully applied to NMA-water gas clusters, accurately reproducing static properties uva.nl. This model specifically treats hydrogen bonds by explicitly describing short-range interactions based on lone-pair electrons uva.nl. Simulations using ABEEM/MM have been shown to be robust, yielding solution properties in excellent agreement with other dynamics simulations uva.nl.

The development of these force fields for NMA and similar peptide fragments is crucial for accurately simulating the complex behavior of larger biological systems, as they aim to capture essential interactions like hydrogen bonding and polarization nih.govacs.org.

Fluctuating Charge Models in Molecular Dynamics

Fluctuating charge (FQ) models represent a significant advancement in molecular dynamics by allowing atomic charges to dynamically adjust in response to changes in the local electrostatic environment nih.govbu.eduuva.nl. This capability is critical for accurately describing polarization effects, which are particularly important in highly polar systems like NMA and its interactions with water.

In the context of NMA, FQ models, such as the ABEEM/MM potential, have been developed to capture the dynamic charge fluctuations that occur during simulations uva.nlresearchgate.net. These models assign parameters (electronegativity and hardness) to each atom, enabling the charges to fluctuate and reproduce both gas-phase and aqueous-phase charge distributions accurately acs.org. This approach is effective in treating the influence of functional group substitutions, conformational changes, and solvent on the charge distribution of NMA acs.org.

Studies employing FQ models for NMA in water have shown their ability to accurately predict properties like vibrational relaxation and energy migration, especially when combined with non-equilibrium MD simulations nih.gov. The inclusion of fluctuating charges leads to a more realistic representation of the solute's electronic polarization by the solvent, which is essential for accurate IR spectral calculations aip.orgacs.org. For instance, a new fluctuating point charge model for NMA in water has been used to follow energy flow between vibrationally excited NMA and water, demonstrating that about 90% of the available energy goes into the solvent within 10 picoseconds nih.gov.

Advanced Computational Techniques for this compound Systems

Beyond standard MD and QM/MM approaches, more advanced computational techniques are employed to address specific challenges in NMA studies, particularly concerning its vibrational properties and anharmonic effects.

Vibrational Configuration Interaction (VCI) Methods

Vibrational Configuration Interaction (VCI) methods are powerful quantum mechanical techniques used to calculate anharmonic vibrational energy levels and wavefunctions. These methods are crucial for accurately interpreting vibrational spectra, especially for molecules like NMA where anharmonicity and mode couplings play a significant role bu.edunih.govacs.orgamericanelements.comnih.govbu.eduarxiv.orgarxiv.orgcas.czresearchgate.netaip.orgresearchgate.netacs.org.

VCI calculations for NMA typically involve constructing a quartic force field (QFF) based on high-level ab initio quantum chemical calculations (e.g., DFT/B3LYP or MP2 with appropriate basis sets) bu.edubu.eduarxiv.orgarxiv.orgresearchgate.net. This QFF describes the potential energy surface (PES) as a Taylor series expansion around the equilibrium geometry, including third- and fourth-order derivatives to account for anharmonicity bu.eduaip.org.

VCI methods allow for the explicit treatment of a significant number of vibrational degrees of freedom (e.g., 24 out of 30 for NMA), enabling the study of vibrational energy relaxation (VER) pathways bu.edubu.eduarxiv.orgresearchgate.net. For instance, studies have used VCI to investigate the energy transfer pathways of the amide I mode (primarily C=O stretch) in NMA, showing that these pathways are sensitively dependent on the anharmonic couplings among vibrational modes bu.edubu.eduarxiv.orgarxiv.orgresearchgate.net. The initial decay of the amide I mode excitation has been observed to occur on a sub-picosecond timescale, consistent with experimental findings researchgate.net.

VCI methods are also used to predict anharmonic frequencies, which can be compared with experimental IR and Raman spectra to validate the accuracy of the constructed force fields and potential energy surfaces bu.eduarxiv.orgcas.cz. These calculations provide a detailed understanding of how solvent polarity can influence anharmonic phenomena, such as the coupling between the carbonyl stretching and lower frequency amide bending modes cas.cz.

Table 2: Calculated Anharmonic Frequencies of NMA Amide I Mode (VCI Method) arxiv.orgresearchgate.net

Level of Theory (QFF)Amide I Frequency (cm⁻¹) (Calculated)Amide I Frequency (cm⁻¹) (Experimental)
B3LYP/6-31G+(d)~1650 (approximate, context implies this range) arxiv.org~1650 (approximate, context implies this range) arxiv.org
MP2/aug-cc-pVTZ (VCI)(Specific value not provided in snippet) researchgate.net(Specific value not provided in snippet) researchgate.net

Instantaneous Normal Mode (INM) Analysis

Instantaneous Normal Mode (INM) analysis is a powerful computational technique used to study the vibrational relaxation and energy transfer pathways within molecules, including this compound (NMA), especially in solution. acs.orgnih.govconicet.gov.arconicet.gov.arresearchgate.net This method involves diagonalizing the Hessian matrix at each instantaneous configuration of the molecule during molecular dynamics (MD) simulations, providing a decoupled, second-order description of vibrational motions at any given time. conicet.gov.ar

Researchers have employed INM analysis in conjunction with nonequilibrium molecular dynamics simulations to investigate the vibrational relaxation of specific modes in NMA, such as the C-H stretching modes of deuterated this compound (NMAD) in deuterated water (D2O) solution. acs.orgconicet.gov.ar The INMs are unequivocally identified and tracked over time, allowing for the analysis of energy fluxes and the elucidation of relaxation mechanisms. nih.govconicet.gov.arconicet.gov.arresearchgate.net

For instance, studies on the vibrational relaxation of the C-H stretching modes in NMAD/D2O have shown that energy dissipates through both intramolecular vibrational redistribution (IVR) and intermolecular vibrational energy transfer (VET). conicet.gov.ar The decay of vibrational energy in these modes can be fitted to a triple exponential function, indicating distinct stages in the relaxation process. conicet.gov.ar The initial, rapid stage involves coherent ultrashort energy transfer from the parent C-H stretching modes to the methyl bending modes, leading to a mixed stretch-bend state. conicet.gov.ar Subsequent stages involve IVR to mid-range energy vibrations of the solute and dissipation into the solvent bath via lower-energy modes. conicet.gov.ar

Similarly, INM analysis has been applied to study the vibrational relaxation of the amide I mode (primarily C=O stretching) in NMAD in D2O. nih.govconicet.gov.ar This mode is particularly important as a marker for protein secondary structure and dynamics. acs.orgconicet.gov.ar The decay of the amide I mode, initially excited with one vibrational quantum, typically fits a biexponential function, suggesting at least two relaxation mechanisms. nih.govconicet.gov.ar INM analysis has revealed a major, faster decay channel corresponding to an intramolecular vibrational redistribution process, and a minor, slower channel involving the librational motions of the solvent. nih.govconicet.gov.ar Freezing the internal motions of the solvent demonstrated that the intermolecular vibration-vibration channel to the bending modes of the solvent is closed. nih.govconicet.gov.ar The faster pathway can be explained by a sequential kinetic mechanism where the initially excited amide I mode transfers energy to specific midrange and lower-frequency NMAD vibrational modes. nih.govconicet.gov.ar

Neural Network Protocols for Electronic Excitations and Dipole Moments

Neural network (NN) protocols have emerged as a highly efficient computational tool for predicting the electronic properties of this compound (NMA), a widely used model for the peptide bond. pnas.orgpnas.orgnih.govresearchgate.net These protocols address the computational expense associated with traditional ab initio simulations, particularly for characterizing protein structures using UV absorption spectroscopy. pnas.orgpnas.orgnih.gov

A key application of NN protocols for NMA involves predicting UV electronic spectra. pnas.orgpnas.orgnih.gov By using ground-state geometric parameters and charge information as descriptors, neural networks can accurately predict transition energies, as well as ground-state and transition dipole moments, across various molecular-dynamics conformations and temperatures. pnas.orgpnas.orgnih.govresearchgate.net These predictions show strong agreement with results obtained from more computationally intensive time-dependent density-functional theory (TDDFT) calculations. pnas.orgpnas.orgnih.govresearchgate.net Notably, NN simulations have demonstrated a significant speed advantage, being nearly 3,000 times faster than comparable quantum calculations. pnas.orgpnas.orgnih.gov

The significance of this approach lies in its ability to establish robust structure-property relationships for peptide bonds. pnas.orgpnas.orgresearchgate.net For instance, NN models can satisfactorily predict nπ* and ππ* transition energies and their corresponding transition dipole moments after iterative learning from a large dataset of quantum-chemistry calculations (e.g., 70,000 molecular-dynamics conformations). pnas.org This capability is crucial for developing cost-effective tools for simulating the optical properties of proteins. pnas.orgpnas.orgnih.gov

Atom-Bond Electronegativity Equalization Method (ABEEM/MM)

The Atom-Bond Electronegativity Equalization Method (ABEEM) fused with Molecular Mechanics (MM), known as ABEEM/MM, is a theoretical framework developed to model molecular systems, particularly this compound (NMA) in aqueous solutions. uva.nlaip.orgnih.govaip.org This approach is designed to provide a more accurate description of electrostatic interactions by allowing charges within the system to fluctuate in response to the surrounding environment. uva.nlaip.orgnih.govaip.org

The ABEEM/MM model incorporates ABEEM charges for all atoms, bonds, and lone-pair electrons of both NMA and water molecules into the electrostatic interaction term of the molecular mechanics force field. aip.orgnih.govaip.org A key feature of this model is its ability to account for the dynamic nature of charge distribution, which is crucial for accurately representing molecular interactions, especially hydrogen bonding. uva.nlaip.orgnih.gov

For instance, in studies of NMA-water systems, the ABEEM/MM model employs special treatments for describing the electrostatic interactions in two major types of intermolecular hydrogen bonds: those formed between the lone-pair electron on the amide oxygen and a water hydrogen, and those between a lone-pair electron on a water oxygen and an amide hydrogen. uva.nlaip.orgnih.gov Specific parameters, such as klpO=,H and klpO-,HN-, are introduced to explicitly describe the short-range interactions within these hydrogen bond regions. uva.nlaip.orgnih.gov

The ABEEM/MM potential model has been successfully applied to NMA-water gas clusters, NMA(H2O)n (where n = 1-6), and has demonstrated its robustness in reproducing various static and dynamic properties. uva.nlaip.orgnih.gov These properties include optimal structures, dipole moments, ABEEM charge distributions, energy differences between trans- and cis-NMA isomers, interaction energies, and hydrogen bonding cooperative effects. aip.orgnih.govaip.org The results obtained from ABEEM/MM simulations show good agreement with experimental data and ab initio calculations, confirming the model's reasonableness, correctness, and transferability of its parameters. aip.orgnih.govaip.org Molecular dynamics simulations using the ABEEM/MM model have also been used to study properties like radial distribution functions and energy distributions, further validating its effectiveness in describing the solvation of peptides in aqueous solutions. uva.nl

Spectroscopic Investigations and Interpretations of N Methylacetamide

Spectroscopic Signatures and Amide Band Analysis

Amide III Mode Analysis (C-N Stretch and N-H Bend)

The Amide III band in the vibrational spectrum of N-methylacetamide is a characteristic absorption peak, typically observed in the range of 1250–1350 cm⁻¹ acs.org. This mode is primarily a coupled vibration involving the C-N stretching and N-H in-plane bending motions cas.czaip.orgresearchgate.nettu-braunschweig.de. The exact ratio of these contributions can vary tu-braunschweig.de.

Research indicates that the Amide III mode is sensitive to the molecular environment and hydrogen bonding researchgate.net. For instance, in aqueous solutions, the Amide III mode for NMA has been assigned at approximately 1282 cm⁻¹ aip.org. Studies on N-deuterated NMA (NMAD) show a shift in the Amide III mode to around 1086-1088 cm⁻¹, further confirming the significant contribution of the N-H bending motion aip.org.

The Amide III band is considered a structural marker, particularly in Raman scattering, alongside the C-N stretching mode cas.cz. Its sensitivity to secondary structure changes makes the extended Amide III region (1200-1400 cm⁻¹) of particular interest in studies of polypeptides and proteins tu-braunschweig.de. This region also contains Cα-H bending vibrations tu-braunschweig.de.

ModePrimary ContributionsTypical IR/Raman Range (cm⁻¹)
Amide IIIC-N stretch, N-H in-plane bend1250–1350 acs.org

Amide A Mode Analysis (N-H Stretch)

The Amide A band is associated with the N-H stretching vibration and typically appears around 3300-3500 cm⁻¹ acs.orgorientjchem.org. For NMA, the N-H stretching vibration is observed in the IR spectrum as a doublet, for example, at 3294 and 3100 cm⁻¹, which has been attributed to Davydov coupling between neighboring units in the condensed phase orientjchem.org. This splitting, approximately 194 cm⁻¹, is indicative of strong intermolecular hydrogen bonding orientjchem.org.

In the gas phase, the Amide A band of NMA is expected around 3423 cm⁻¹ rsc.org. However, in polar solvents or when hydrogen-bonded, the N-H stretching frequency can be red-shifted, indicating a weakening of the N-H bond orientjchem.org. For instance, in acetonitrile (B52724) (ACN), a main N-H peak is observed at 3295 cm⁻¹ researchgate.net.

ModePrimary ContributionsTypical IR/Raman Range (cm⁻¹)
Amide AN-H stretch3300–3500 acs.org

Other Vibrational Mode Assignments (e.g., CH3 modes, CNH bending, NH wag)

Beyond the characteristic amide bands (Amide I, II, III, and A), this compound exhibits several other vibrational modes originating from its methyl groups and the CNH moiety.

CH₃ Modes : The methyl groups (CH₃) in NMA contribute to various vibrational modes. Asymmetric stretching vibrations of the CH₃ group are typically expected in the range of 2905-3000 cm⁻¹, while symmetric CH₃ vibrations are found around 2860-2870 cm⁻¹ orientjchem.org. In the IR spectrum, bands observed at 2946 cm⁻¹ and 2900 cm⁻¹ have been assigned as asymmetric and symmetric methyl modes, respectively orientjchem.org. The Raman spectrum shows an asymmetric CH₃ stretching band at 2936 cm⁻¹ orientjchem.org. Additionally, the CCH₃ symmetric bending (sometimes referred to as "amide S") is observed around 1375 cm⁻¹ researchgate.net. Methyl bending vibrations, both symmetrical (in-phase C-H bending) and asymmetrical (out-of-phase C-H bending), also occur orientjchem.org.

CNH Bending : The CNH vibration, where the nitrogen and hydrogen atoms move in opposite directions relative to the carbon atom, gives rise to a strong absorption band near 1550 cm⁻¹ orientjchem.org. Another CNH vibration, where N and H atoms move in the same direction, results in a weaker band near 1250 cm⁻¹ orientjchem.org. Specific assignments include bands at 1563 cm⁻¹ and 1299 cm⁻¹ in the IR spectrum, and 1306 cm⁻¹ in the Raman spectrum, assigned as CNH bending modes orientjchem.org.

NH Wag : The out-of-plane N-H wag vibration is observed at 629 cm⁻¹ in the IR spectrum and 630 cm⁻¹ in the Raman spectrum orientjchem.org. Theoretically, this mode is calculated at 618 cm⁻¹ orientjchem.org.

Other Modes : Other assigned modes include CH₃N bending at 1099 cm⁻¹, NC stretching at 1046 cm⁻¹, and CH₃C bending at 995 cm⁻¹ researchgate.net. Lower frequency modes, such as N-H and NCO bending (Amide VIII) at 290 cm⁻¹ and C-N torsion (Amide IX) at 198 cm⁻¹, have also been identified researchgate.net.

ModeTypical IR/Raman Frequency (cm⁻¹)
CH₃ Asymmetric Stretch2905-3000 orientjchem.org
CH₃ Symmetric Stretch2860-2870 orientjchem.org
CCH₃ Symmetric Bending ("Amide S")1375 researchgate.net
CNH Bending (opposite direction)~1550 orientjchem.org
CNH Bending (same direction)~1250 orientjchem.org
NH Wag (out-of-plane)629 (IR), 630 (Raman) orientjchem.org
CH₃N Bending1099 researchgate.net
NC Stretching1046 researchgate.net
CH₃C Bending995 researchgate.net
Amide VIII (N-H and NCO bending)290 researchgate.net
Amide IX (C-N torsion)198 researchgate.net

Anharmonicity and Fermi Resonance in Vibrational Modes

The vibrational spectra of this compound often exhibit complexities that cannot be fully explained by simple harmonic approximations, necessitating the consideration of anharmonicity and phenomena like Fermi resonance cas.czuci.eduacs.org. Anharmonicity refers to the deviation of molecular vibrations from simple harmonic motion, leading to shifts in vibrational frequencies and the appearance of overtones and combination bands uci.edu.

Fermi resonance occurs when an overtone or combination band has a frequency close to that of a fundamental vibration of the same symmetry, leading to a strong mixing of their vibrational states and a splitting of the observed spectral bands acs.org. In NMA, Fermi resonances have been observed and provide direct evidence of anharmonic couplings between vibrational modes acs.org. For instance, vibrational energy exchange with closely lying Fermi resonances and the Amide III mode offers energetically favorable relaxation pathways to lower frequency amide modes acs.org.

Computational studies employing high-level anharmonic vibrational Hamiltonians are crucial for accurately simulating the vibrational dynamics of NMA and understanding these complex interactions uci.edu. The anharmonic potential of NMA has been investigated to understand the coupling between modes, such as the strong coupling expected between the Amide II and Amide III modes acs.org. The presence of multiple fine components in NMA, including protonated and hydrated structures, also contributes to the complexity and multi-band nature of its infrared spectrum, which can be analyzed using density functional theory (DFT) quantum chemistry methods acs.orgnih.gov.

Spectroscopic Probes of Intermolecular Interactions

Hydrogen Bonding Manifestations in Vibrational Spectra

This compound is an important model for studying hydrogen bonding due to its ability to form strong intermolecular hydrogen bonds, mimicking those found in peptides and proteins pitt.eduresearchgate.netrsc.org. These hydrogen bonding interactions significantly influence NMA's vibrational spectra.

Frequency Shifts : Hydrogen bonding typically causes specific shifts in amide vibrational frequencies. The Amide I mode (primarily C=O stretching) experiences a downshift in frequency when hydrogen-bonded, while Amide II and III modes (coupled C-N stretching and N-H bending) tend to upshift researchgate.net. For example, the Amide I band of NMA shifts from 1718 cm⁻¹ in the gas phase to 1653 cm⁻¹ in the neat liquid, where a hydrogen-bonding network is formed pitt.edu. In aqueous solution, hydrogen bonding between the carbonyl group and water further downshifts Amide I to approximately 1630 cm⁻¹ pitt.edu. The N-H stretching (Amide A) frequency is also red-shifted (to lower wavenumbers) with increased hydrogen bonding, indicating a weakening of the N-H bond orientjchem.org.

Intensity Changes : Hydrogen bonding can also lead to changes in the intensity of vibrational bands. For instance, the Amide A band's intensity is enhanced by hydrogen bond formation rsc.org.

Band Broadening and Splitting : The formation of hydrogen bonds can lead to band broadening and splitting due to various hydrogen-bonded species and cooperative effects researchgate.netorientjchem.org. The N-H stretching band in NMA can split into a doublet, for example, at 3294 cm⁻¹ and 3100 cm⁻¹, with a splitting of about 194 cm⁻¹, which is attributed to strong intermolecular hydrogen bonding and Davydov coupling between neighboring units orientjchem.org.

Temperature Dependence : The effects of temperature on NMA's vibrational spectra reveal changes in the strength of hydrogen bonding within its solid-state structure researchgate.net. For example, many Raman bands of pure NMA split at -120 °C, and some bands can change position by up to 20 cm⁻¹ upon cooling, reflecting structural changes influenced by hydrogen bonding cas.cz.

Hydrogen Bond Stretching Modes : Direct observation of hydrogen bond stretching modes can occur at lower frequencies. For NMA, hydrogen bonding N-H•••O stretching modes have been identified around 200 cm⁻¹ and between 100-120 cm⁻¹ researchgate.net.

Solvatochromic Shifts and Environmental Sensitivity

The vibrational spectra of this compound are highly sensitive to its molecular environment, exhibiting solvatochromic shifts in different solvents cas.czacs.org. These shifts provide insights into the electronic structure and hydrogen bonding capabilities of NMA in various media.

Polar Solvents : Polar solvents tend to stabilize the ionic resonance form of the amide bond, leading to characteristic shifts researchgate.netacs.org. This stabilization results in the elongation of the C=O bond and shortening of the C-N bond researchgate.net. Consequently, the Amide I mode (C=O stretching) undergoes a downshift in frequency, while the Amide II and Amide III modes (coupled C-N stretching and N-H bending) tend to upshift as solvent polarity increases researchgate.netacs.org. For example, the Amide I and II modes show large solvatochromic shifts from the gas phase in polar solvents acs.org.

Deuterated Solvents : Studies using deuterated solvents, such as D₂O, are crucial for understanding solvent-solute interactions and their impact on vibrational modes. For instance, the Amide I mode of NMA in D₂O shifts to approximately 1630 cm⁻¹, and its intensity decreases pitt.edu. Isotopic substitution studies, like NMA-d₁ in D₂O, help in investigating anharmonic vibrational coupling and relaxation pathways acs.org.

Concentration Dependence : The concentration of NMA in solution can also affect its vibrational frequencies, particularly for the Amide I band, due to changes in intermolecular interactions and hydrogen bonding networks pitt.edu.

The sensitivity of NMA's vibrational spectra to its environment underscores its utility as a model for understanding peptide-solvent interactions and the influence of the local environment on protein structure and dynamics cas.czpitt.eduacs.org.

Temperature and Pressure Effects on Spectral Bands

The spectral bands of this compound exhibit significant sensitivity to changes in temperature and pressure, reflecting alterations in its molecular structure and hydrogen bonding network. Near-infrared (NIR) spectroscopic studies have shown that the N-H vibrational bands of NMA are highly dependent on temperature and concentration. For instance, in carbon tetrachloride (CCl4) solutions, the 1470-nm band, attributed to the free N-H moiety of the NMA monomer, sharply increases in intensity with rising temperature. Conversely, the broader 1600-nm band, associated with hydrogen-bonded NMA aggregates, slightly decreases. This indicates a disruption of hydrogen-bonded aggregates and an increase in monomer population at higher temperatures scispace.comcapes.gov.br. Similar trends are observed with decreasing NMA concentration in CCl4, where the free N-H band intensifies, and the hydrogen-bonded aggregate bands diminish scispace.com.

Molecular dynamics simulations have further elucidated the effects of temperature and pressure on NMA's structural and dynamical properties. The number of hydrogen bonds in liquid NMA increases with applied pressure at a constant temperature, while the stability of these hydrogen bonds (hydrogen bond energy) tends to decrease with increasing temperature and pressure nih.gov. Radial distribution functions (RDFs) for various atomic pairs within NMA, such as C-O and N-H, remain well-defined even at elevated temperatures and pressures, indicating the persistence of local structural order. The self-diffusion coefficient of NMA decreases monotonically with increasing pressure and increases with temperature, with a non-Arrhenius behavior observed at lower temperatures under pressure nih.govaip.org. The orientational relaxation time for the dipole vector and N-C vector also follows an Arrhenius behavior with variations in temperature and pressure nih.gov.

Optical Kerr Effect (OKE) spectroscopy reveals the temperature dependence of structural relaxation in NMA. Both alpha (α) and beta (β) relaxations are observed, and their temperature dependence in the normal-liquid range (approximately 300 K to 400 K) is found to be Arrhenius, with indistinguishable activation energies arxiv.orgaip.orgaip.org. However, other studies using optically heterodyne-detected OKE (OHD-OKE) spectroscopy have reported a non-Arrhenius temperature dependence for the rotational diffusive relaxation time in NMA, attributing this unusual dynamic to the decoupling of single-molecule rotational diffusive relaxation from shear viscosity. This decoupling is suggested to arise from local heterogeneity in the liquid due to the formation of hydrogen-bonded chains or clusters acs.orgnih.gov. The OKE signal decay in NMA shows librational modes below 10 THz, and at longer times, alpha relaxation becomes apparent aip.orgaip.org.

Other Spectroscopic Techniques

Beyond traditional infrared and Raman studies, this compound has been extensively investigated using a range of advanced spectroscopic techniques, providing complementary and detailed information about its electronic structure, dynamics, and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment and dynamics of atoms within this compound, particularly its hydrogen bonding characteristics. Studies using 1H NMR have shown that the chemical shift of the amide proton (N-H) in NMA is highly sensitive to concentration and temperature, reflecting the extent of hydrogen bonding walisongo.ac.id. At low concentrations (e.g., 1 mM in CDCl3), the amide proton chemical shift is observed at approximately 5.41 ppm, corresponding to the non-hydrogen-bonded form. As NMA concentration increases, the chemical shift shifts downfield, reaching around 8.0 ppm at high concentrations (e.g., 10 M), indicating full hydrogen bonding walisongo.ac.id. The amide proton chemical shift also exhibits a temperature dependence, with a reported change of approximately -0.002 ppm/K walisongo.ac.id.

13C NMR spectra of NMA typically show characteristic chemical shifts for the carbonyl carbon and the methyl carbons. For instance, in CDCl3, a 13C NMR spectrum of NMA shows peaks at approximately 171.77 ppm (carbonyl carbon) and 22.74 ppm and 26.23 ppm for the methyl carbons nih.gov. High-pressure NMR spectroscopy on 15N-enriched NMA in water has revealed a non-linear pressure response of chemical shifts for amide nuclei (1H, 13C, and 15N). A significant portion of these observed shifts can be attributed to solvent-induced electronic polarization of the NMA backbone researchgate.netnih.gov.

The following table summarizes representative 1H and 13C NMR chemical shifts for this compound:

NucleusChemical Shift (ppm)SolventReference
1H (N-H)5.41 (low conc.)CDCl3 walisongo.ac.id
8.00 (high conc.)CDCl3 walisongo.ac.id
1H (CH3-C=O)1.98CDCl3 nih.gov
1H (N-CH3)2.76-2.81CDCl3 nih.gov
13C (C=O)171.77CDCl3 nih.gov
13C (CH3-C=O)22.74CDCl3 nih.gov
13C (N-CH3)26.23CDCl3 nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms by measuring the kinetic energy of core-level electrons ejected by X-rays units.itstanford.eduwisc.edu. For this compound, XPS measurements have been conducted to determine the 1s electron ionization potentials for carbon, nitrogen, and oxygen atoms rsc.orgresearchgate.net. These core-level binding energies are crucial for understanding the electronic structure and for facilitating the assignment of features in Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra rsc.orgresearchgate.net. XPS studies contribute to understanding how the chemical environment influences the electron binding energies in NMA, providing insights into its bonding characteristics.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful element-specific technique that probes the unoccupied electronic states of a molecule researchgate.netacs.orgresearchgate.netwikipedia.org. For this compound, NEXAFS spectra have been recorded at high resolution at the carbon (C1s), nitrogen (N1s), and oxygen (O1s) K-edges diva-portal.orgrsc.orgelettra.euaip.org.

Key findings from NEXAFS studies on NMA include:

Core-electron excitations: The spectra typically feature strong peaks corresponding to core electron excitations from the carbonyl (CON) moiety to the lowest unoccupied molecular orbital (LUMO) of π* character. For NMA, these main transitions are observed at approximately 288 eV (C K-edge), 402 eV (N K-edge), and 532 eV (O K-edge) aip.orgaip.org. The π* orbital exhibits strong C=O and C-N anti-bonding character aip.org.

Site-selective fragmentation: A significant aspect of NEXAFS studies on NMA is the investigation of fragmentation patterns after resonant K-shell excitation using ion time-of-flight (TOF) spectroscopy diva-portal.orgrsc.orgelettra.eunih.gov. These studies have revealed a multitude of fragmentation channels and dissociation pathways. Importantly, comparison between excitation of different resonances (e.g., at C1s, N1s, and O1s edges) suggests evidence for site-selective bond breaking diva-portal.orgrsc.orgelettra.eu. For instance, the breaking of the peptide bond and the N-Cα bond shows a clear correlation with resonant excitation at the N1s edge diva-portal.org. Stronger tendencies towards site-selective bond breaking are observed for the generation of single ions compared to ion pairs diva-portal.org. Analysis of angular distributions of ions from peptide bond breakage in NMA has indicated a fragmentation time of less than 400 fs diva-portal.org. This selectivity is attributed to the localized nature of K-shell excitation and the potential anti-bonding character of the populated orbital elettra.euaip.org.

Optical Kerr Effect Spectroscopy

Optical Kerr Effect (OKE) spectroscopy is an ultrafast technique used to study the structural relaxation and molecular dynamics of liquids, including this compound arxiv.orgaip.orgaip.orgacs.orgnih.govaip.orgresearchgate.netstfc.ac.uk. NMA, as a hydrogen-bonding liquid and peptide model, exhibits complex dynamics observed through OKE.

Research findings indicate:

Structural Relaxation: Ultrafast OKE spectroscopy studies on NMA over its normal-liquid temperature range (e.g., 300 K to 400 K) show the presence of both alpha (α) and beta (β) relaxations arxiv.orgaip.orgaip.org. Both relaxations have been described by the Cole-Cole function, and for NMA in this temperature range, they exhibit an Arrhenius temperature dependence with indistinguishable activation energies arxiv.orgaip.orgaip.org.

Rotational Dynamics: The ultrafast rotational-diffusive dynamics of NMA, along with other peptide linkage model compounds like acetamide (B32628), have been studied using optically heterodyne-detected OKE (OHD-OKE) spectroscopy acs.orgnih.gov. These studies revealed a non-Arrhenius temperature dependence for the rotational diffusive relaxation time in NMA acs.orgnih.gov. This unusual behavior is attributed to the decoupling of single-molecule rotational diffusive relaxation from the shear viscosity, arising from local heterogeneity due to the formation of hydrogen-bonded chains or clusters in the liquid acs.orgnih.gov. This provides insight into the structure and dynamics of this important peptide model compound acs.orgnih.gov. The collective reorientation time of liquid NMA just above room temperature has been found to be approximately 19 ps, a value similar to that calculated for NMA-methanol hydrogen bond lifetime, suggesting that rotational-diffusive motion is governed by hydrogen bond breakage stfc.ac.uk.

Conformational Landscape and Isomerism of N Methylacetamide

Trans- and Cis-Conformational Studies

N-Methylacetamide exists primarily in two distinct conformational isomers: trans and cis. rsc.orgumich.eduwikipedia.org The trans isomer, where the carbonyl oxygen and the N-H hydrogen are on opposite sides of the C-N amide bond, is overwhelmingly the more stable and prevalent form in most environments. rsc.orgumich.eduaip.orgnih.govpnas.orgresearchgate.net This preference is a general characteristic of secondary amides and is critical for the structural organization of peptides and proteins. aip.orgpnas.org

Extensive studies utilizing both experimental spectroscopic techniques and advanced computational methods have been instrumental in characterizing these conformers. Experimental approaches include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, Raman spectroscopy, and microwave spectroscopy. rsc.orgumich.educas.cztandfonline.com These methods provide direct evidence of the existence and relative populations of the trans and cis forms. For instance, NMR experiments have successfully observed the cis form in aqueous solutions, albeit in low concentrations. umich.educapes.gov.br

Complementary to experimental work, theoretical calculations such as ab initio methods (e.g., Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2)), and density functional theory (DFT) (e.g., B3LYP) have been widely employed. rsc.orgumich.eduresearchgate.netcapes.gov.bracs.orgchemrxiv.org These computational studies allow for the precise determination of geometries, vibrational spectra, and energy profiles of the different conformers, often providing insights into features that are difficult to probe experimentally. umich.educapes.gov.brchemrxiv.org

Energetic Considerations of Conformational Isomers

The energetic difference between the trans and cis conformers of this compound is a key factor governing its conformational equilibrium. The trans isomer is consistently found to be thermodynamically more stable than its cis counterpart. aip.orgnih.govpnas.org The magnitude of this energy difference varies slightly depending on the theoretical level of calculation and the environmental conditions (e.g., gas phase versus solution).

In the gas phase, computational studies predict a harmonically zero-point corrected energy difference of approximately 9.0 kJ mol⁻¹ (equivalent to about 2.15 kcal/mol), with the cis isomer being higher in energy. rsc.org Other ab initio estimates for the energy difference range from 2.3 to 2.6 kcal mol⁻¹ (9.6-10.9 kJ/mol). umich.edu

In solution, particularly in water, the free energy difference (ΔG) between the trans and cis isomers has been estimated to be around 2.5-2.7 kcal/mol (approximately 10.5-11.3 kJ/mol), with the trans form being more stable. nih.govcapes.gov.br This is consistent with NMR experiments in aqueous solution, which report a free energy difference of 2.5 ± 0.3 kcal/mol. capes.gov.br Consequently, the population of the cis isomer in solution is typically very low, often reported to be around 1.0% to 1.5%. pnas.orgcapes.gov.br

The primary factors contributing to this energetic preference are steric hindrance and dipole-dipole interactions. pnas.org While solvent effects can influence the exact values, the relative distribution of trans and cis conformers of NMA has been shown to be relatively insensitive to solvent polarity in some computational studies. capes.gov.br

Table 1: Energetic Differences Between trans- and cis-N-Methylacetamide

EnvironmentEnergy Difference (ΔE or ΔG)NotesSource
Gas Phase9.0 kJ mol⁻¹ (2.15 kcal/mol)Harmonically zero-point corrected energy difference; cis higher energy. rsc.org
Gas Phase2.3-2.6 kcal mol⁻¹ (9.6-10.9 kJ/mol)Estimated cis higher energy. umich.edu
Aqueous Solution~8 kJ mol⁻¹ (~1.9 kcal/mol)ΔG (NMR data). aip.org
Aqueous Solution2.5 ± 0.3 kcal/mol (10.5-1.3 kJ/mol)ΔG (NMR experiments). capes.gov.br
Aqueous Solution2.7 kcal/mol (11.3 kJ/mol)ΔG (B3LYP/6-31G(d,p) with SCI-PCM). capes.gov.br
General (NMR)2.4-2.5 kcal/moltrans more stable than cis. nih.gov
General (Ab initio)2.6 kcal/moltrans more stable than cis. nih.gov

Isomerization Pathways and Barriers

The interconversion between the trans and cis isomers of this compound primarily occurs through rotation around the C(O)-N amide bond. aip.orgnih.govscispace.comconcordia.camdpi.comresearchgate.net This bond possesses significant partial double bond character due to resonance stabilization, which imposes a substantial rotational energy barrier. nih.govconcordia.camdpi.comresearchgate.netmsu.edu This high barrier means that interconversion is relatively slow at room temperature, allowing for the observation of distinct isomers. pnas.orgmsu.edu

Experimental measurements, particularly dynamic NMR spectroscopy, have been used to determine these rotational barriers. For this compound in water at 333 K, the free energy of activation (ΔG‡) for the cis → trans interconversion was measured at 79 kJ mol⁻¹ (approximately 18.9 kcal/mol), while the trans → cis interconversion barrier was 89 kJ mol⁻¹ (approximately 21.3 kcal/mol). aip.org General values for the rotational barrier around the C-N bond in amides typically fall within the range of 15 to 23 kcal/mol. researchgate.net The transition state for this interconversion involves a twisted conformation where the plane of the carbonyl group becomes perpendicular to the plane of the amino group, with an energy approximately 20 kcal/mol higher than the trans conformation. nih.gov

Computational studies at various levels of theory (e.g., MP2, B3LYP, HF) have also provided detailed insights into these barriers and the nature of the transition state. capes.gov.brchemrxiv.orgresearchgate.netacs.orgresearchgate.netnih.gov It is important to note that the rotation around the C-N bond is often coupled with pyramidal inversion at the nitrogen atom. aip.orgmdpi.com

Table 2: Rotational Barriers for trans-cis Isomerization in this compound

Isomerization PathwayFree Energy of Activation (ΔG‡)TemperatureSolventSource
cis → trans79 kJ mol⁻¹ (18.9 kcal/mol)333 KWater aip.org
trans → cis89 kJ mol⁻¹ (21.3 kcal/mol)333 KWater aip.org
trans-cis interconversion~20 kcal/mol (~83.7 kJ/mol)-- nih.gov
General amide C-N bond15-23 kcal/mol-- researchgate.net

Investigation of Non-planar Amide Group Distortions

While the amide group is often idealized as planar, investigations into this compound and related compounds have revealed that it can undergo significant non-planar distortions. umich.eduresearchgate.nettandfonline.commdpi.comscispace.comresearchgate.netbioinfo.net.in These distortions primarily involve pyramidalization at the nitrogen atom and twisting around the C-N bond. researchgate.netmdpi.comscispace.comresearchgate.net

Early CNDO/2 calculations on NMA suggested that the minimum energy conformation of the trans-peptide unit is non-planar, with the N-H and N-Cα bonds positioned significantly out of the plane formed by the Cα, C', O, and N atoms. bioinfo.net.in Further computational work using INDO methods indicated a correlation between the dihedral angles defining non-planarity at the nitrogen, specifically that δN ≈ -2Δω. scispace.com The energetic cost associated with these non-planar distortions can be relatively small, with energy variations as low as 0.16 kcal/mol between a distorted and a planar conformation for NMA. scispace.com

Despite the possibility of non-planar distortions, some studies on trans-NMA suggest that observed spectroscopic bands can be satisfactorily assigned without necessarily invoking a non-planar amide group. umich.edu However, the importance of considering non-planar peptide units has been highlighted in the context of more complex peptide structures. tandfonline.combioinfo.net.in Furthermore, computational studies have shown that electronic excitation to S1 and T1 states can induce significant structural changes, leading to pyramidalization of both the CCON and HNCC fragments and rotation around the central C-N bond. researchgate.netresearchgate.net

Influence of Methyl Group Torsional States on Conformation

Ab initio studies have identified several stable conformers of trans-NMA arising from the different orientations of the methyl groups. umich.edu These conformers are energetically very close, typically differing by only a few tenths of a kcal mol⁻¹, suggesting that they could be spectroscopically distinguishable. umich.edu

Experimental measurements have quantified the 3-fold rotational barriers for these methyl groups. For the methyl group attached to the carbonyl carbon, the barrier was determined to be approximately 73 cm⁻¹ (around 0.88 kJ/mol or 0.21 kcal/mol). For the methyl group attached to the nitrogen atom, the barrier was slightly higher at approximately 79 cm⁻¹ (around 0.94 kJ/mol or 0.22 kcal/mol). cas.cz These barriers are relatively low compared to the C(O)-N bond rotation, indicating more facile rotation of the methyl groups. The torsional barrier for the acetyl methyl group attached to the nitrogen in acetamide (B32628) is even lower, around 25 cm⁻¹. acs.org

The interaction between the methyl rotor orbitals and the π-system of the C=O and C-N partial double bond can influence both the height of these methyl torsion barriers and the resulting conformational structures. acs.org For trans-NMA, the global minima are often characterized by methyl groups in cis-trans positions relative to the -CONH- group. researchgate.net In analogous compounds like N-methylformamide, conformations where a C-H bond of the methyl group is 'staggered' with respect to the N-H bond are favored if the methyl group rotation is hindered by a 3-fold potential. tandfonline.com

Intermolecular Interactions and Self Assembly of N Methylacetamide

Hydrogen Bonding Network Formation

The peptide-like structure of N-methylacetamide, featuring a proton-donating N-H group and a proton-accepting carbonyl group (C=O), facilitates the formation of extensive hydrogen-bonded networks. These networks are the primary drivers of its self-assembly and have been the subject of numerous spectroscopic and computational investigations.

The most significant intermolecular interaction in this compound is the classical N-H...O=C hydrogen bond. This interaction is characterized by the donation of the amide proton to the carbonyl oxygen of a neighboring molecule. The formation of these bonds leads to distinct changes in the vibrational spectra of the involved functional groups, which have been extensively used for their characterization. nih.govresearchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for probing the extent and strength of hydrogen bonding. nih.gov The formation of N-H...O=C bonds causes a noticeable red-shift (a decrease in frequency) of the N-H stretching vibration (Amide A band) and a concurrent red-shift of the C=O stretching vibration (Amide I band). These shifts are indicative of a weakening of the respective covalent bonds upon their participation in a hydrogen bond. The magnitude of these shifts provides a qualitative measure of the hydrogen bond strength. ibm.com

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in corroborating experimental findings and providing a deeper understanding of the energetics and geometry of these hydrogen bonds. acs.org These calculations allow for the modeling of NMA clusters and the analysis of the electronic and structural changes that accompany hydrogen bond formation. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study these interactions, with correlations found between NMR chemical shift data and the N-O distances in the hydrogen bonds. acs.org

Table 1: Characteristic Vibrational Frequencies (cm⁻¹) of this compound Monomer and Hydrogen-Bonded Aggregates

Vibrational Mode Monomer (Gas Phase) Dimer/Oligomer (Condensed Phase)
Amide A (N-H stretch) ~3470 3300 - 3400
Amide I (C=O stretch) ~1720 1650 - 1680
Amide II (N-H bend) ~1510 1550 - 1570
Amide III ~1300 ~1300

Note: The exact frequencies can vary depending on the specific environment (e.g., solvent, temperature) and the size of the aggregate.

Beyond the strong, classical N-H...O=C hydrogen bonds, weaker interactions involving the methyl groups of this compound also play a role in its structural organization. These are often referred to as "improper" or C-H...O hydrogen bonds. In these interactions, a methyl C-H group acts as the hydrogen bond donor, and the carbonyl oxygen acts as the acceptor.

These methyl-donated hydrogen bonds are significantly weaker than their classical counterparts and are characterized by a blue-shift (an increase in frequency) of the C-H stretching vibration, a phenomenon known as "improper, blue-shifting hydrogen bonding". aip.org This blue-shift is counterintuitive compared to the red-shift observed in conventional hydrogen bonds and is attributed to a contraction and strengthening of the C-H bond upon interaction with the oxygen atom.

A key feature of hydrogen-bonded systems like this compound is the phenomenon of cooperativity. This means that the formation of one hydrogen bond within a chain or cluster influences the strength of adjacent hydrogen bonds. Specifically, the hydrogen bonds in a linear chain of NMA molecules are not independent of each other; the formation of a hydrogen bond between two molecules enhances the hydrogen bond donating and accepting capabilities of those molecules, leading to stronger subsequent hydrogen bonds in the chain.

Ab initio molecular orbital calculations have been a primary tool for investigating and quantifying this cooperative effect in NMA oligomers. ibm.com These studies have shown that the total energy of a hydrogen-bonded trimer is greater than twice the energy of a single hydrogen bond in a dimer, providing clear evidence for a positive cooperative effect. ibm.com

This theoretical prediction has been experimentally confirmed using a combination of NMR and IR spectroscopy on NMA in a carbon tetrachloride solution. ibm.com By analyzing the equilibrium between free and bonded NH protons, the stabilization energy due to cooperativity in a trimer was determined to be approximately 5.4 kJ mol⁻¹, which is in good agreement with the calculated value of 5.9 kJ mol⁻¹. ibm.com

Further theoretical work has focused on developing methods to predict the extent of cooperativity in larger NMA chains. These models predict that the cooperative effect can be substantial, potentially increasing the strength of hydrogen bonds in long chains to over 170% of the dimer hydrogen bond energy. nih.gov This significant enhancement of hydrogen bond strength in oligomers has important implications for the stability of secondary structures in proteins, such as α-helices and β-sheets, where long chains of hydrogen-bonded peptide units are present.

Table 2: Energetic Parameters of Hydrogen Bonding in this compound Oligomers

System Hydrogen Bond Energy (per bond) Cooperative Stabilization Energy
Dimer Baseline N/A
Trimer Enhanced ~5.4 - 5.9 kJ mol⁻¹
Long Chains (predicted) Significantly Enhanced (>170% of dimer) Increases with chain length

Aggregation Studies

The intermolecular interactions detailed in the previous section drive the aggregation of this compound molecules into larger assemblies. The nature and structure of these aggregates have been studied in different phases, revealing a rich and complex self-assembly behavior.

The initial stages of this compound aggregation involve the formation of dimers and trimers. These small clusters are crucial for understanding the fundamental pairwise and three-body interactions that govern the formation of larger structures.

In the gas phase, studies using supersonic jet spectroscopy combined with quantum chemical calculations have provided detailed insights into the structures of NMA dimers and trimers. researchgate.net For the dimer of trans-N-methylacetamide, several stable conformations have been identified, all of which are stabilized by N-H...O=C hydrogen bonds. researchgate.net These gas-phase dimers serve as important benchmark systems for theoretical models of peptide interactions, free from the complexities of a solvent environment. researchgate.net

The study of NMA trimers in the gas phase has revealed a particularly interesting structural preference. While linear, chain-like trimers with two hydrogen bonds are possible, computational studies that include London dispersion forces have shown that cyclic, "barrel-like" trimers are significantly more stable. researchgate.net These cyclic structures are stabilized by three strained, cooperative hydrogen bonds and are energetically favored over their linear counterparts by a substantial margin. researchgate.net

In solution, the aggregation behavior of NMA is highly dependent on the solvent. In non-polar solvents like carbon tetrachloride, NMA exhibits a strong tendency to self-associate. nih.gov Near-infrared (NIR) spectroscopy has been used to study this association, showing that the average aggregation number increases with increasing NMA concentration and decreases with increasing temperature. aip.org The degree of aggregation is found to be highest in non-polar solvents and decreases with increasing solvent polarity, following the order: CCl₄ > chloroform (B151607)dichloromethane (B109758) > acetonitrile (B52724). aip.org The presence of dimers in carbon tetrachloride has also been confirmed by mass spectrometry. nih.gov

Table 3: Preferred Structures of this compound Dimers and Trimers in the Gas Phase

Aggregate Dominant Structural Motif Key Stabilizing Interactions
Dimer Various hydrogen-bonded conformations N-H...O=C hydrogen bonds
Trimer Cyclic, "barrel-like" structure Three cooperative, strained N-H...O=C hydrogen bonds; London dispersion forces

In the pure liquid state, this compound molecules organize into extended networks dominated by specific structural motifs. Molecular dynamics (MD) simulations have been a primary tool for elucidating the structure of liquid NMA, and they consistently predict that the predominant structural feature is the formation of linear chains of hydrogen-bonded molecules. nih.govaip.org

These chains are formed by the head-to-tail arrangement of NMA molecules, with each molecule donating a hydrogen bond to its neighbor and accepting one from another, creating a continuous network of N-H...O=C interactions. nih.gov This linear arrangement is reminiscent of the hydrogen-bonding patterns found in the secondary structures of proteins.

In addition to these primary linear chains, MD simulations have also revealed the presence of more complex, three-dimensional arrangements. nih.gov Interchain associations, stabilized by the weaker, methyl-donated "improper" hydrogen bonds (C-H...O=C), are observed. nih.gov These interchain interactions can lead to the formation of sheet-like motifs that bear a resemblance to the β-sheet structures found in proteins. nih.gov

Experimental studies using X-ray and neutron diffraction have provided results that are consistent with the picture of a chain-like local structure in liquid NMA. acs.orgaip.org The analysis of the diffraction data can be interpreted in terms of linear dimers and trimers, similar to those found in the crystalline state. aip.org The combination of simulation and experimental data thus points to a liquid structure for NMA that is highly organized at the local level, with linear chains being the fundamental building blocks of the hydrogen-bonded network. The temperature and pressure dependence of this network has also been explored, with studies showing that an increase in temperature tends to disrupt the hydrogen-bonded chains, while an increase in pressure can enhance the weaker, "improper" hydrogen bonds between chains. nih.gov

Cluster Analysis and Distribution of Aggregate Sizes

The self-assembly of this compound (NMA) into clusters of varying sizes is a key aspect of its behavior in both pure liquid form and in solution. These aggregates are primarily held together by intermolecular hydrogen bonds, forming linear chains. Various experimental and theoretical methods have been employed to study the nature and distribution of these clusters.

Theoretical studies using ab initio quantum cluster equilibrium (QCE) theory have calculated the populations of different NMA clusters, including monomers, linear dimers, trimers, tetramers, and pentamers. researchgate.net These calculations utilize optimized geometries, harmonic frequencies, and binding energies to determine the stability and prevalence of each cluster size. researchgate.net Experimental confirmation of these aggregates has been achieved through techniques like mass spectrometry, which identified NMA dimers, and NMR spectroscopy, which has been used to study the equilibrium between free and bonded states. doi.orgresearchgate.net

The size and distribution of NMA aggregates are significantly influenced by both concentration and temperature. Near-infrared (NIR) spectroscopy studies have shown that the mean association number, or the average size of the aggregates, increases as the concentration of NMA rises. scispace.com Conversely, an increase in temperature leads to a decrease in the average cluster size, as thermal energy disrupts the hydrogen bonds holding the aggregates together. scispace.com

In mixtures with water, the aggregation behavior of NMA changes. The presence of water disrupts the long hydrogen-bonded chains that characterize pure NMA. acs.org Instead, the mixture consists of distinct NMA clusters and water clusters. acs.org Within the NMA aggregates in aqueous solution, the hydrophobic methyl groups tend to associate, indicating a form of hydrophobic collapse. acs.org In a 50/50 molar mixture of NMA and water, it was found that vibrational excitation is delocalized over an average of 8.6 NMA molecules within a cluster. acs.org

Table 1: Factors Influencing this compound (NMA) Aggregate Size
FactorEffect on Average Aggregate SizeMethod of ObservationReference
Increasing ConcentrationIncreasesNear-Infrared (NIR) Spectroscopy scispace.com
Increasing TemperatureDecreasesNear-Infrared (NIR) Spectroscopy scispace.com
Addition of WaterDisrupts long H-bond chains, forms smaller, distinct NMA clusters2D IR Spectroscopy & Molecular Dynamics acs.org

Influence of Solvent on Intermolecular Interactions

The solvent environment plays a critical role in mediating the intermolecular interactions and self-assembly of this compound. The extent of NMA aggregation is highly dependent on the properties of the solvent, particularly its polarity and hydrogen bonding capabilities. scispace.com

Studies using near-infrared (NIR) spectroscopy have systematically investigated the degree of NMA association in various solvents, revealing a clear trend. The extent of aggregation is significantly higher in non-polar solvents compared to polar ones. scispace.com The observed order of association is: carbon tetrachloride (CCl₄) ≫ chloroform (CHCl₃) > dichloromethane (CH₂Cl₂) > acetonitrile (CH₃CN). scispace.com This trend correlates strongly with the dielectric constant of the solvent; non-polar solvents with low dielectric constants, such as CCl₄, promote the formation of larger NMA clusters. scispace.com In contrast, solvents with high dielectric constants result in very small aggregation numbers. scispace.com The association number of NMA in CCl₄ is thought to be even larger than in its pure liquid state. scispace.com

The specific interactions between the solvent and the NMA molecule dictate the strength of the hydrogen bonds. The vibrational frequency of the amide I (C=O stretch) band is particularly sensitive to these interactions. acs.org Solvents can act as hydrogen bond donors to the NMA carbonyl oxygen and as hydrogen bond acceptors for the N-H proton. The frequency shifts of the N-H, amide I, and amide II IR bands have been correlated with the solvent's donor and acceptor numbers, providing a quantitative measure of these interactions. researchgate.net

In NMA-water mixtures, water molecules disrupt the intermolecular hydrogen-bonded chains of NMA. acs.org This leads to the formation of separate NMA and water clusters, where NMA molecules are solvated by water. acs.org Other polar solvents like deuterated water (D₂O) and dimethyl sulfoxide (B87167) (DMSO-d₆) also significantly influence the amide I vibrational dynamics through their strong hydrogen bonding interactions. acs.org 1H NMR studies further corroborate these findings, showing that the chemical shifts of the N-H protons have a nearly linear relationship with the donor number of the solvent, indicating that solute-solvent hydrogen bonding interactions increase with the solvent's donor strength. rsc.orguchile.cl

Table 2: Effect of Solvent on the Degree of this compound (NMA) Association
SolventDielectric Constant (at 20°C)Relative Degree of NMA AssociationReference
Carbon Tetrachloride (CCl₄)2.2Very High scispace.com
Chloroform (CHCl₃)4.9High scispace.com
Dichloromethane (CH₂Cl₂)9.1Moderate scispace.com
Acetonitrile (CH₃CN)37.5Low scispace.com

Dynamics of N Methylacetamide and Its Interactions with Solvent

Vibrational Dynamics and Relaxation Processes

The vibrational dynamics of NMA, particularly its amide modes, have been extensively studied to understand energy transfer and dissipation pathways. The amide I mode, primarily a C=O stretch vibration, and the amide II mode, a combination of C-N stretch and N-H bend vibrations, are key spectroscopic probes for these investigations. aip.orgaip.org

Vibrational energy relaxation (VER) in NMA typically occurs through a two-step process involving intramolecular energy transfer followed by redistribution among lower-frequency modes, leading to thermalization. aip.org For instance, the excited amide I vibration can transfer its energy to the amide II vibration. aip.orgnih.gov Studies in bromoform (B151600) showed this transfer occurs with a time constant of 8.3 ± 1 ps. aip.orgnih.gov However, in hydrogen-bonded NMA clusters, this direct energy transfer between amide I and amide II modes was not observed; instead, energy was transferred to lower-frequency intramolecular modes. aip.org

Table 1: Vibrational Energy Relaxation Pathways and Time Constants for NMA Amide Modes

Mode ExcitedSolventPrimary Relaxation PathwayTime Constant (ps)Contribution (%)Reference
Amide IBromoformEnergy transfer to Amide II8.3 ± 1- aip.orgnih.gov
Amide IBromoformDirect relaxation (red subband)1.1 ± 0.1- aip.org
Amide IBromoformDirect relaxation (blue subband)2.7 ± 0.4- aip.org
Amide I (NMAD)D₂OIVR (faster channel)-≈40 conicet.gov.arresearchgate.net
Amide I (NMAD)D₂OIVR (slower channel)-≈60 conicet.gov.arresearchgate.net
Amide I (NMAD)D₂OIntermolecular transfer to solvent-≈20 nih.govresearchgate.netresearchgate.net
Amide I (NMAD)D₂OAmide II contribution-≈7 nih.govresearchgate.net

Intramolecular Vibrational Redistribution (IVR) is a crucial process in the vibrational relaxation of NMA. It describes the flow of vibrational energy within the molecule from an initially excited mode to other lower-frequency modes. aip.orgconicet.gov.araip.org For the amide I mode, IVR is considered the dominant relaxation pathway, with fast energy transfer to lower-frequency modes often mediated by Fermi resonances. aip.org Studies using nonequilibrium molecular dynamics (MD) simulations have confirmed that the decay of the amide I mode in NMAD in D₂O is essentially an IVR process with minimal solvent contribution. conicet.gov.araip.org This IVR process can involve multiple stages, where energy flows through specific mid-range and high-frequency modes of the solute. conicet.gov.arconicet.gov.ar

The solvent environment significantly influences the vibrational relaxation rates of NMA. Hydrogen bonding interactions between NMA and solvent molecules play a critical role. acs.orgresearchgate.net For instance, the vibrational relaxation rate of the N-H stretching mode (amide-A mode) has been correlated with the red-shifted frequency of the NMA monomer when moving from nonpolar to polar solvents, indicating the impact of hydrogen bonding and the local solvent environment. researchgate.net

The frequencies of NMA's amide modes, particularly amide I and amide A (N-H stretch), exhibit fluctuations due to dynamic interactions with the solvent. acs.orgaip.orgaip.org These frequency fluctuations are often investigated through frequency time correlation functions, which provide insights into the timescales of solvent-induced spectral diffusion. acs.orgaip.orgmit.edu

For NMA in D₂O, the correlation function of the fluctuating amide I mode frequency shows a bimodal decay pattern. aip.org This indicates that both hindered translational and librational motions of water molecules directly hydrogen-bonded to NMA are crucial for the pure dephasing of the amide I mode. aip.org The ensemble-averaged amide I mode frequency shift in water is approximately -78 cm⁻¹ compared to gas-phase NMA, closely matching experimental values. aip.org In methanol (B129727), the fluctuating amide I mode frequency distribution is notably non-Gaussian and can be decomposed into two Gaussian peaks, corresponding to two distinct solvation structures. aip.org The dynamics of NMA-water hydrogen bonds contribute to the vibrational spectral diffusion of solute modes. acs.org

Table 2: Amide Mode Frequency Fluctuations and Correlation Function Parameters

ModeSolventFrequency Shift (relative to gas phase)Correlation Function Decay ComponentsInterpretationReference
Amide ID₂O-78 cm⁻¹Bimodal decayHindered translational and librational motions of water aip.org
Amide ID₂O-81 cm⁻¹ (experimental)1050 fs and ~50 fsCollective rearrangement of H-bond network, water oscillation mit.edu
Amide IMethanol-Non-Gaussian, two Gaussian peaksTwo distinct solvation structures aip.org
Amide A (N-H stretch)VariousRed-shifted in polar solvents-Hydrogen-bonding interaction, local solvent environment researchgate.net

Translational and Rotational Dynamics in Liquid Phase

This compound molecules exhibit translational and rotational dynamics in the liquid phase, which are influenced by intermolecular interactions, particularly hydrogen bonding with the solvent. tandfonline.comrsc.org The self-diffusion coefficient of NMA in neat liquid has been found to be in excellent agreement with experimental data and shows non-Arrhenius behavior at low temperatures under varying pressures. nih.gov

In aqueous solutions, the translational and rotational dynamics of both water and NMA can slow down with the addition of co-solutes like trimethylamine-N-oxide (TMAO) and tetramethyl urea (B33335) (TMU). tandfonline.com This slowdown is more pronounced with TMAO and TMU because these co-solutes strengthen the average hydrogen bond energies between water-water and NMA-water. tandfonline.com Conversely, urea has a minimal effect on the hydrogen bonding structure and dynamics of aqueous NMA solutions. tandfonline.com Similarly, concentrated NaCl and KCl solutions also lead to slower translational and rotational dynamics for NMA and water due to increased ion atmospheric friction. scispace.com

The orientational relaxation time for the dipole vector and N-C vector of NMA in neat liquid follows Arrhenius behavior with changes in temperature and pressure. nih.gov In methanol, NMA exhibits faster hydrogen bond dynamics and diffusion compared to water, indicating a weaker solute-solvent hydrogen bonding. rsc.org

Structural Relaxation Dynamics

Structural relaxation in NMA, a hydrogen-bonding liquid, is closely linked to the reorganization of its hydrogen bond network. osti.gov NMA forms a transient linear hydrogen bond network, and the timescale of this network's reorganization is a dominant factor in determining the liquid's viscosity. osti.govacs.org

Individual hydrogen bond lifetimes and dynamical fluctuations in NMA have been observed on the timescale of approximately 1.5 ps. osti.gov Collective motions and the longest-lived hydrogen bond partner lifetimes occur on the order of 20 ps, which aligns with the Maxwell relaxation time. osti.gov This indicates a fundamental connection between viscosity and hydrogen bond partner exchange, where the reorganization of the hydrogen bond network connectivity acts as the limiting timescale for the relaxation of the local structure in NMA. osti.gov

Optical Kerr effect spectroscopy studies of NMA show that structural relaxation occurs at timescales of 30 ps and 180 ps at 300 K. acs.org These relaxation times accelerate significantly at higher temperatures (e.g., by a factor of ~30 at 470 K). acs.org Experimental observations also reveal stretched spectral features associated with NMA's molecular motions, and ensemble-averaged time correlation functions from simulations show non-exponential characteristics, suggesting dynamical heterogeneities. osti.gov

Table 3: Structural Relaxation Timescales in this compound

Type of RelaxationConditionsTimescale (ps)NotesReference
Individual H-bond lifetimesLiquid NMA~1.5Dynamical fluctuations osti.gov
Collective H-bond motionsLiquid NMA~20Longest-lived H-bond partners, Maxwell relaxation time osti.gov
Structural relaxation (β relaxation)300 K (liquid NMA)30, 180Observed by optical Kerr effect spectroscopy acs.org
Structural relaxation (β relaxation)470 K (liquid NMA)~1, ~6Accelerated by temperature acs.org
Structural relaxation (q-range of first sharp diffraction peak)Liquid NMA20-25Average of 1.5 times slower than self-diffusion osti.gov

Solvation Dynamics and Solvent Shell Structure

The solvation dynamics and the structure of the solvent shell around NMA are critical for understanding its behavior as a model peptide. These properties are influenced by the nature of the solvent and the presence of co-solutes, which can significantly alter hydrogen bonding networks and molecular mobility. stfc.ac.uktandfonline.comfcien.edu.uympg.deacs.org

This compound-Water Interactions

In aqueous solutions, NMA forms hydrogen bonds with water molecules through its carbonyl (C=O) group, acting as a hydrogen bond acceptor, and its amide (N-H) group, acting as a hydrogen bond donor. uva.nlpsu.edumdpi.com Molecular dynamics simulations have been extensively used to study these interactions across a range of concentrations. stfc.ac.ukuva.nlnih.gov

At dilute NMA concentrations, water molecules maintain system-size hydrogen-bonded networks, optimizing their local tetrahedral order by forming hydrogen bonds with both NMA and other water molecules. stfc.ac.uk As NMA concentration increases, water molecules become progressively more isolated, forming dimers and trimers that are hydrogen-bonded to NMA. nih.gov This suggests that the mixture at higher NMA concentrations can serve as a minimal model for water buried in protein cavities and hydrogen-bonded to mainchain peptide groups. nih.gov

Studies indicate that the interactions between NMA and water are not inherently strong. mostwiedzy.pl However, water molecules show a preference for solvating ions over NMA, regardless of the ion's charge or size. acs.org The amide oxygen of NMA forms hydrogen bonds with water hydrogens, and the water oxygen forms hydrogen bonds with the amide hydrogen. uva.nl Cooperative effects in hydrogen bonding have been observed in trans-NMA·2H₂O complexes, where two water molecules attach to the N-H and C=O groups of trans-NMA, respectively. acs.org

    **Table 1: NMA-Water Hydrogen Bonding Characteristics**
    | Interaction Type | NMA Concentration | Observation | Source |
    | :--------------- | :---------------- | :---------- | :----- |
    | Water network | Dilute | Water molecules maintain system-size hydrogen-bonded networks, forming H-bonds with NMA and other water molecules. |[ stfc.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQAJNNCyWdt2uLhd0dthyCae6FMN07jPUQ6OQIn9GX9cvwj_6LAcbu0yoed4jN72hWuhGcJB05KPRLQ0uWQC-xkG92ZnBWZzwvVaMwyfPOKiuM0bIAD_sNf6YiDHSSl2Rr0LN1lwk3V7etFDUOVWmC8vbbcpdqccVotuzE4zE%3D)] |
    | Water isolation | Increased | Water molecules become more isolated, forming dimers and trimers with NMA. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE39es_vI9RxuW_xayE2ZI83iiM-HScqTgy9ZJVCg_lDnZA92lm_w_QiLqxjt3Vc-u-XzROiKqrePqwWi6d6mcIeN1E2YidqvgrukiB3u03kibsas7eY0VwRTnVJ2hP16Qo-nT4)] |
    | H-bond formation | General | NMA carbonyl (acceptor) and amide N-H (donor) form H-bonds with water. |[ uva.nl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsozJZwGa-A-Y7eRoBeyTOnOsRO4EjEEWULIo9HoGeIMpy2jFZuNwlArPDqLZVhS91gUZlrZi6dZTac-X0C3ZFiuh9mLCVr2yUQm7NOK_aFn4Tvgc1HIr2O85sxxfXvQOS5JcPc28qiMLLx2HtpW045QGZZPmDqhF619bywzK6TGi65yixsiiunutW8DlhTqhmaO3xrc258YYJpBzlJ-mDwOJIPrLK2NBL3HxBvykdTl0us1J4dLO17RcVxTJUcykDXSN4eHFW-Dd3u_rqJs707FnN8lYC-RWzQjY27vt_fNdXEuCUfy8TvqsZ1gkKBSbQCbaNBo24RvIeT8KzMKC4lsm6Alb2p3A8l63M0z9j-AUT_YRla4Qa9LDZPGMRABS-aSCM3FGYrkTCX_-NJIkz7QtUBV-4GD_ZWKLoydceQfoWTDDGOIXIZg%3D%3D)][ psu.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENRgO60vbFls_qCMY8X-o3JvEOxLgOf2ZJgKgheCnlCxuNQT7-PtH0IO4KnHLJUSgNLukVpQ9KFhiGjZYErPc5RmEVPvDHkephYd-AweW-iL5TZ-lbDqobzv89Bks3Yqpv4bXKf_WvTe3U9hiHDw00fRIjsgYmFRFNtKWpS9Ggx10KrNkNmM4yHcWwgvhTblgxwhnco6LJ3PLLv-hI9j73IIc%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2mBmqLL6z-xC6TPwRdxYfNQM0GANEsLREgA_ahts_1wMiAkDNECfi86axDKdNNItOKPbw0j8HdlYZ0Ng4iY6yqCLPGkXYp9z4Y31hRHetYU7GOCsG87fT8ef7ly0DZKs%3D)] |
    | H-bond cooperativity | *trans*-NMA·2H₂O | Cooperative effects observed with two water molecules attached to N-H and C=O. |[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoXnJB2b9NWcaObcdLpW2go73m7ICBziE8EknPplVtEpFvjesyKDiY_UTLwdiB6dMiQdYo8HKFUUnjQE4HVkUdIN-4pGcIasd2mzqSxMDMXbksE_gRx4cJx8aLVQgDMe9Fvds1IY0HE_U%3D)] |

This compound-Methanol Interactions

Time-resolved 2D-IR spectroscopy and classical molecular dynamics simulations of NMA in deuterated methanol have shown that roughly equal populations exist for two conformers of the solute-solvent complex: one that forms a hydrogen bond from the C=O group of NMA to the solvent, and one that does not. researchgate.net The calculations predict a 64% population of the hydrogen-bonded conformer and an average hydrogen-bond lifetime of approximately 12 ps. researchgate.net Even at high methanol concentrations, NMA shows a preference to hydrogen bond with water over methanol, as evidenced by stronger interaction energies and more stable NMA-water hydrogen bonds. scitcentral.com

    **Table 2: NMA-Methanol Hydrogen Bonding Dynamics**
    | Property | Observation | Comparison to Water | Source |
    | :------- | :---------- | :------------------ | :----- |
    | H-bond dynamics | Faster | Faster in methanol than water. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElV5fYcKAiprqAQz59_4haGDT3_ixbJNsvC8qvHpTVMfbvkzu06MHNImFeKQ9ljG5HwfxRLnJjSZNjMEsssQ88W1axKKOb6x6-frDC69SGpX1V67jHj8yzDSacBODU5ElxRkUt)] |
    | Vibrational frequency | Blue shift | Blue shift relative to water. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElV5fYcKAiprqAQz59_4haGDT3_ixbJNsvC8qvHpTVMfbvkzu06MHNImFeKQ9ljG5HwfxRLnJjSZNjMEsssQ88W1axKKOb6x6-frDC69SGpX1V67jHj8yzDSacBODU5ElxRkUt)] |
    | NMA diffusion | Faster | Signifies weaker H-bonding with methanol. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElV5fYcKAiprqAQz59_4haGDT3_ixbJNsvC8qvHpTVMfbvkzu06MHNImFeKQ9ljG5HwfxRLnJjSZNjMEsssQ88W1axKKOb6x6-frDC69SGpX1V67jHj8yzDSacBODU5ElxRkUt)] |
    | H-bond lifetime | ~12 ps | (in methanol) |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExj-9HvygQyNzo2CqvzjM2AzcoZfCPAuITXx19HyXI-54ev66MdsleMASpS_Grzxt-PfI1XP-EVMbHHESkqgpTmJHE5qpovwTv3mWABnz-DYE-FH5NUlpDrOwRZ56dXLy-ijj1PE_aUuI5Iyq86o5bD-zIaPIPJApzIwtfWm-722W0TgnNB0HwwrVzhp_SNvBgxmTfay4nAcgBR64P9i0kX27qa9TTJpGpLDP1o2dHw9d_lnqnsLpvOKCv28cczYTRx_47NPsXK9myFPs5TFhb)] |
    | H-bonded conformer population | 64% | (in methanol) |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExj-9HvygQyNzo2CqvzjM2AzcoZfCPAuITXx19HyXI-54ev66MdsleMASpS_Grzxt-PfI1XP-EVMbHHESkqgpTmJHE5qpovwTv3mWABnz-DYE-FH5NUlpDrOwRZ56dXLy-ijj1PE_aUuI5Iyq86o5bD-zIaPIPJApzIwtfWm-722W0TgnNB0HwwrVzhp_SNvBgxmTfay4nAcgBR64P9i0kX27qa9TTJpGpLDP1o2dHw9d_lnqnsLpvOKCv28cczYTRx_47NPsXK9myFPs5TFhb)] |

Effects of Co-solutes (e.g., Trimethylamine-N-oxide, Urea, Tetramethyl urea) on Solvation

The presence of co-solutes significantly impacts the hydrogen bonding structure and dynamics of aqueous NMA solutions. tandfonline.comresearchgate.net Trimethylamine-N-oxide (TMAO), urea, and tetramethyl urea (TMU) have distinct effects on NMA solvation. tandfonline.comnih.gov

Trimethylamine-N-oxide (TMAO): TMAO causes dehydration of NMA and reduces the number of hydrogen bonds between the NMA oxygen and water. nih.govacs.org This is partly because TMAO cannot donate hydrogen to the NMA oxygen. nih.govacs.org TMAO strongly interacts with water and urea, strengthening the water hydrogen bonding network and reducing the relaxation of urea-water hydrogen bonds. nih.govacs.org Molecular dynamics simulations show that TMAO and TMU strengthen the average hydrogen bond energies between water-water and NMA-water, leading to slower dynamics for both water and NMA. tandfonline.comresearchgate.netresearchgate.net TMAO significantly weakens the interactions between the amide carbonyl group and water molecules. nih.govresearchgate.net

Urea: Urea has a relatively minor effect on the hydrogen bonding structure and dynamics of aqueous NMA solutions. tandfonline.comresearchgate.netresearchgate.net While urea can interact strongly with the carbonyl group through direct hydrogen bonding, its effect on strengthening NMA-water interactions is much less significant than that of TMU. nih.govresearchgate.net FTIR spectroscopy studies show that the amide I' band of NMA in urea solution is shifted to a higher wavenumber compared to D₂O, indicating a decrease in the strength of hydrogen bonds between the carbonyl group and water molecules, similar to TMAO but to a lesser extent. nih.gov

Tetramethyl urea (TMU): TMU, like TMAO, strengthens individual hydrogen bonds and significantly slows the orientational relaxation of water. nih.govresearchgate.net Both TMAO and TMU lead to a strong increase in the lifetime and structural relaxation time of water-water and NMA-water hydrogen bonds. tandfonline.comresearchgate.netresearchgate.net TMU strengthens the interactions between the amide carbonyl group and water molecules. nih.govresearchgate.net

    **Table 3: Effects of Co-solutes on NMA Solvation**
    | Co-solute | Effect on NMA-Water H-bonds | Effect on Water Dynamics | Effect on Water Network | Source |
    | :-------- | :-------------------------- | :----------------------- | :---------------------- | :----- |
    | TMAO | Dehydration of NMA; reduces H-bonds with NMA oxygen; weakens NMA carbonyl-water interactions.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdCMkdCyTdTpNIZUcyiw1QufBM3k7hS-MrCqmLZd7c7d9OTLl6XXkqDWwEdmj7OJeS32LmjY3TaiGPWytq3e9LeOSl3Z9XhTmd6lOkpgh8bcVMT39kcjkyVwKMSKC0xV4Pzt7P)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEL-RiDGmASQhCg9p93uB7nIfoBAgKHDPekuLfOTl141-mqYad7jQdiBSLXuHUc1-Hg5rOUdfOb19pq2Tqk04uUyuFYBftKmP_VxmOjiu6w2b8MjT3vqoaPAIbIwdKmXKNnIfpHPuMp0vY%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZb2I582omjvNeYnaPVrmPap3OkRQE7CV7JDDtebew4nysR96Fe7BdWt7GK7tomDnHblSRfZrDAwWZwHGtiQbGP5W4V9BStejYg3zPQM7u7M1geZohMCslFqf0tGb6Dj0XI0dL)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyTjG9SyCQUg2UO4kG9AB3msku1ZI3vl77Zn1aeAbzDkrl4YOcOiwQtlAZeJ9XgNXrpFpDMOQwE4QxMYIMCom5Aki62acFHRD9ocBKTDR6J0E_pgkmvjhknlyHMbU0UtUoqzBxYG2fET98RIY7x9j-TRIPn5v22-TTFrbHMc7ezUhMsNoCpfWjPWsxRv81wlty8YGLluAZlvIYDPw8pdBOo_cUb8aqfx36Pf_OOkKXo50KmcLbStgzB5tkbjNuZ0AFAsDv_z_YVO0wwSkJ8LhDFpchuFsNu64_XpGsfh6bStQD-4ptgbONj2y9Ez1OlrkLhuogFkWKk9SBHsGrfySlWPAmMLSpe2oSJkitZqmxNw%3D%3D)] | Slows water and NMA dynamics; strengthens water H-bond network.[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHhxDwEF5d6JozJF-qx-KEsQxip8uot7KFltLdcAPRN1qCM_EoL6GNQjwV8LsdBJ3B7FUWgpwdfTxLKt2aGxCihQ7Ml7_zGbwjM2AHKX96juhFjBvycK7ycup_3w_HJfvMNowi8uE-oyAXmxM0dSM6nCr4sHDFpTTj6sY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2IUyal3ASKsxQA2JJ7LJSiRVB_m8wHdwJIYlsD4-IpWz_qK4-CH1RVNEXISXR-zVb7HK4P8TgHe2YpPWDnx_ye6YoSHz0jsIeomgdY9HbC1ETxFYfkLPm7MNuIHmwQhctViMDm6D-9ULR6Xx0gssc5SkMWokVZQd996TaM8ys67LFz2LxGO4Zqug0u2AuQTiNFEDW75HfvE5aeagOBfxlhglPKpO1iaA6XwSBV23oET9bEMKoVaTMyzHWNdz9kvywRzXuB0eEAWUhJywMhYvr25i2-t0M3Kk71Da_rBSnYuPERnjPIxzif40txqTaoeG3rDdCjb-EyWqSmtGFsIBt)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfEGxd7HTeI5tbQp70nIDLocJ6Jx8wfUlSYD9eyGpY0GqLU6AhF29kpx-YyvTsFjoTICSom488MH52KDNQMy8e6_E6s9FtCCzrXJUeCSCNSA9k-kvu6E7SldKktD-kRcNammRT6dNekEAtTNbHx_JLDoXe4s4NUN65HNyrXC43Oo_-8EQ9L4Qnxh0h7XHweOiE6z2v7kTvp_vp_M6P9W-LClkAypbwld_TooqHflpb9ynfHIZYfpbIdG3amw8g0goXFhYSOOj24lJ9IWCXv9RtdI37IyA54C9xGTMn1jhcDwLHzZgHf4tdPyqNQMUw9ytAQEWuC0i7q_6io01wlw%3D%3D)] | Enhances tetrahedral water structure.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZb2I582omjvNeYnaPVrmPap3OkRQE7CV7JDDtebew4nysR96Fe7BdWt7GK7tomDnHblSRfZrDAwWZwHGtiQbGP5W4V9BStejYg3zPQM7u7M1geZohMCslFqf0tGb6Dj0XI0dL)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyTjG9SyCQUg2UO4kG9AB3msku1ZI3vl77Zn1aeAbzDkrl4YOcOiwQtlAZeJ9XgNXrpFpDMOQwE4QxMYIMCom5Aki62acFHRD9ocBKTDR6J0E_pgkmvjhknlyHMbU0UtUoqzBxYG2fET98RIY7x9j-TRIPn5v22-TTFrbHMc7ezUhMsNoCpfWjPWsxRv81wlty8YGLluAZlvIYDPw8pdBOo_cUb8aqfx36Pf_OOkKXo50KmcLbStgzB5tkbjNuZ0AFAsDv_z_YVO0wwSkJ8LhDFpchuFsNu64_XpGsfh6bStQD-4ptgbONj2y9Ez1OlrkLhuogFkWKk9SBHsGrfySlWPAmMLSpe2oSJkitZqmxNw%3D%3D)] |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdCMkdCyTdTpNIZUcyiw1QufBM3k7hS-MrCqmLZd7c7d9OTLl6XXkqDWwEdmj7OJeS32LmjY3TaiGPWytq3e9LeOSl3Z9XhTmd6lOkpgh8bcVMT39kcjkyVwKMSKC0xV4Pzt7P)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEL-RiDGmASQhCg9p93uB7nIfoBAgKHDPekuLfOTl141-mqYad7jQdiBSLXuHUc1-Hg5rOUdfOb19pq2Tqk04uUyuFYBftKmP_VxmOjiu6w2b8MjT3vqoaPAIbIwdKmXKNnIfpHPuMp0vY%3D)][ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHhxDwEF5d6JozJF-qx-KEsQxip8uot7KFltLdcAPRN1qCM_EoL6GNQjwV8LsdBJ3B7FUWgpwdfTxLKt2aGxCihQ7Ml7_zGbwjM2AHKX96juhFjBvycK7ycup_3w_HJfvMNowi8uE-oyAXmxM0dSM6nCr4sHDFpTTj6sY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2IUyal3ASKsxQA2JJ7LJSiRVB_m8wHdwJIYlsD4-IpWz_qK4-CH1RVNEXISXR-zVb7HK4P8TgHe2YpPWDnx_ye6YoSHz0jsIeomgdY9HbC1ETxFYfkLPm7MNuIHmwQhctViMDm6D-9ULR6Xx0gssc5SkMWokVZQd996TaM8ys67LFz2LxGO4Zqug0u2AuQTiNFEDW75HfvE5aeagOBfxlhglPKpO1iaA6XwSBV23oET9bEMKoVaTMyzHWNdz9kvywRzXuB0eEAWUhJywMhYvr25i2-t0M3Kk71Da_rBSnYuPERnjPIxzif40txqTaoeG3rDdCjb-EyWqSmtGFsIBt)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZb2I582omjvNeYnaPVrmPap3OkRQE7CV7JDDtebew4nysR96Fe7BdWt7GK7tomDnHblSRfZrDAwWZwHGtiQbGP5W4V9BStejYg3zPQM7u7M1geZohMCslFqf0tGb6Dj0XI0dL)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfEGxd7HTeI5tbQp70nIDLocJ6Jx8wfUlSYD9eyGpY0GqLU6AhF29kpx-YyvTsFjoTICSom488MH52KDNQMy8e6_E6s9FtCCzrXJUeCSCNSA9k-kvu6E7SldKktD-kRcNammRT6dNekEAtTNbHx_JLDoXe4s4NUN65HNyrXC43Oo_-8EQ9L4Qnxh0h7XHweOiE6z2v7kTvp_vp_M6P9W-LClkAypbwld_TooqHflpb9ynfHIZYfpbIdG3amw8g0goXFhYSOOj24lJ9IWCXv9RtdI37IyA54C9xGTMn1jhcDwLHzZgHf4tdPyqNQMUw9ytAQEWuC0i7q_6io01wlw%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyTjG9SyCQUg2UO4kG9AB3msku1ZI3vl77Zn1aeAbzDkrl4YOcOiwQtlAZeJ9XgNXrpFpDMOQwE4QxMYIMCom5Aki62acFHRD9ocBKTDR6J0E_pgkmvjhknlyHMbU0UtUoqzBxYG2fET98RIY7x9j-TRIPn5v22-TTFrbHMc7ezUhMsNoCpfWjPWsxRv81wlty8YGLluAZlvIYDPw8pdBOo_cUb8aqfx36Pf_OOkKXo50KmcLbStgzB5tkbjNuZ0AFAsDv_z_YVO0wwSkJ8LhDFpchuFsNu64_XpGsfh6bStQD-4ptgbONj2y9Ez1OlrkLhuogFkWKk9SBHsGrfySlWPAmMLSpe2oSJkitZqmxNw%3D%3D)] |
    | Urea | Little effect on NMA-water H-bonds; strengthens NMA carbonyl-water interactions (less than TMU).[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHhxDwEF5d6JozJF-qx-KEsQxip8uot7KFltLdcAPRN1qCM_EoL6GNQjwV8LsdBJ3B7FUWgpwdfTxLKt2aGxCihQ7Ml7_zGbwjM2AHKX96juhFjBvycK7ycup_3w_HJfvMNowi8uE-oyAXmxM0dSM6nCr4sHDFpTTj6sY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2IUyal3ASKsxQA2JJ7LJSiRVB_m8wHdwJIYlsD4-IpWz_qK4-CH1RVNEXISXR-zVb7HK4P8TgHe2YpPWDnx_ye6YoSHz0jsIeomgdY9HbC1ETxFYfkLPm7MNuIHmwQhctViMDm6D-9ULR6Xx0gssc5SkMWokVZQd996TaM8ys67LFz2LxGO4Zqug0u2AuQTiNFEDW75HfvE5aeagOBfxlhglPKpO1iaA6XwSBV23oET9bEMKoVaTMyzHWNdz9kvywRzXuB0eEAWUhJywMhYvr25i2-t0M3Kk71Da_rBSnYuPERnjPIxzif40txqTaoeG3rDdCjb-EyWqSmtGFsIBt)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZb2I582omjvNeYnaPVrmPap3OkRQE7CV7JDDtebew4nysR96Fe7BdWt7GK7tomDnHblSRfZrDAwWZwHGtiQbGP5W4V9BStejYg3zPQM7u7M1geZohMCslFqf0tGb6Dj0XI0dL)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfEGxd7HTeI5tbQp70nIDLocJ6Jx8wfUlSYD9eyGpY0GqLU6AhF29kpx-YyvTsFjoTICSom488MH52KDNQMy8e6_E6s9FtCCzrXJUeCSCNSA9k-kvu6E7SldKktD-kRcNammRT6dNekEAtTNbHx_JLDoXe4s4NUN65HNyrXC43Oo_-8EQ9L4Qnxh0h7XHweOiE6z2v7kTvp_vp_M6P9W-LClkAypbwld_TooqHflpb9ynfHIZYfpbIdG3amw8g0goXFhYSOOj24lJ9IWCXv9RtdI37IyA54C9xGTMn1jhcDwLHzZgHf4tdPyqNQMUw9ytAQEWuC0i7q_6io01wlw%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyTjG9SyCQUg2UO4kG9AB3msku1ZI3vl77Zn1aeAbzDkrl4YOcOiwQtlAZeJ9XgNXrpFpDMOQwE4QxMYIMCom5Aki62acFHRD9ocBKTDR6J0E_pgkmvjhknlyHMbU0UtUoqzBxYG2fET98RIY7x9j-TRIPn5v22-TTFrbHMc7ezUhMsNoCpfWjPWsxRv81wlty8YGLluAZlvIYDPw8pdBOo_cUb8aqfx36Pf_OOkKXo50KmcLbStgzB5tkbjNuZ0AFAsDv_z_YVO0wwSkJ8LhDFpchuFsNu64_XpGsfh6bStQD-4ptgbONj2y9Ez1OlrkLhuogFkWKk9SBHsGrfySlWPAmMLSpe2oSJkitZqmxNw%3D%3D)] | Little effect on water dynamics.[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHhxDwEF5d6JozJF-qx-KEsQxip8uot7KFltLdcAPRN1qCM_EoL6GNQjwV8LsdBJ3B7FUWgpwdfTxLKt2aGxCihQ7Ml7_zGbwjM2AHKX96juhFjBvycK7ycup_3w_HJfvMNowi8uE-oyAXmxM0dSM6nCr4sHDFpTTj6sY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2IUyal3ASKsxQA2JJ7LJSiRVB_m8wHdwJIYlsD4-IpWz_qK4-CH1RVNEXISXR-zVb7HK4P8TgHe2YpPWDnx_ye6YoSHz0jsIeomgdY9HbC1ETxFYfkLPm7MNuIHmwQhctViMDm6D-9ULR6Xx0gssc5SkMWokVZQd996TaM8ys67LFz2LxGO4Zqug0u2AuQTiNFEDW75HfvE5aeagOBfxlhglPKpO1iaA6XwSBV23oET9bEMKoVaTMyzHWNdz9kvywRzXuB0eEAWUhJywMhYvr25i2-t0M3Kk71Da_rBSnYuPERnjPIxzif40txqTaoeG3rDdCjb-EyWqSmtGFsIBt)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfEGxd7HTeI5tbQp70nIDLocJ6Jx8wfUlSYD9eyGpY0GqLU6AhF29kpx-YyvTsFjoTICSom488MH52KDNQMy8e6_E6s9FtCCzrXJUeCSCNSA9k-kvu6E7SldKktD-kRcNammRT6dNekEAtTNbHx_JLDoXe4s4NUN65HNyrXC43Oo_-8EQ9L4Qnxh0h7XHweOiE6z2v7kTvp_vp_M6P9W-LClkAypbwld_TooqHflpb9ynfHIZYfpbIdG3amw8g0goXFhYSOOj24lJ9IWCXv9RtdI37IyA54C9xGTMn1jhcDwLHzZgHf4tdPyqNQMUw9ytAQEWuC0i7q_6io01wlw%3D%3D)] | Slight collapse of second shell.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZb2I582omjvNeYnaPVrmPap3OkRQE7CV7JDDtebew4nysR96Fe7BdWt7GK7tomDnHblSRfZrDAwWZwHGtiQbGP5W4V9BStejYg3zPQM7u7M1geZohMCslFqf0tGb6Dj0XI0dL)] |[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHhxDwEF5d6JozJF-qx-KEsQxip8uot7KFltLdcAPRN1qCM_EoL6GNQjwV8LsdBJ3B7FUWgpwdfTxLKt2aGxCihQ7Ml7_zGbwjM2AHKX96juhFjBvycK7ycup_3w_HJfvMNowi8uE-oyAXmxM0dSM6nCr4sHDFpTTj6sY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2IUyal3ASKsxQA2JJ7LJSiRVB_m8wHdwJIYlsD4-IpWz_qK4-CH1RVNEXISXR-zVb7HK4P8TgHe2YpPWDnx_ye6YoSHz0jsIeomgdY9HbC1ETxFYfkLPm7MNuIHmwQhctViMDm6D-9ULR6Xx0gssc5SkMWokVZQd996TaM8ys67LFz2LxGO4Zqug0u2AuQTiNFEDW75HfvE5aeagOBfxlhglPKpO1iaA6XwSBV23oET9bEMKoVaTMyzHWNdz9kvywRzXuB0eEAWUhJywMhYvr25i2-t0M3Kk71Da_rBSnYuPERnjPIxzif40txqTaoeG3rDdCjb-EyWqSmtGFsIBt)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZb2I582omjvNeYnaPVrmPap3OkRQE7CV7JDDtebew4nysR96Fe7BdWt7GK7tomDnHblSRfZrDAwWZwHGtiQbGP5W4V9BStejYg3zPQM7u7M1geZohMCslFqf0tGb6Dj0XI0dL)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfEGxd7HTeI5tbQp70nIDLocJ6Jx8wfUlSYD9eyGpY0GqLU6AhF29kpx-YyvTsFjoTICSom488MH52KDNQMy8e6_E6s9FtCCzrXJUeCSCNSA9k-kvu6E7SldKktD-kRcNammRT6dNekEAtTNbHx_JLDoXe4s4NUN65HNyrXC43Oo_-8EQ9L4Qnxh0h7XHweOiE6z2v7kTvp_vp_M6P9W-LClkAypbwld_TooqHflpb9ynfHIZYfpbIdG3amw8g0goXFhYSOOj24lJ9IWCXv9RtdI37IyA54C9xGTMn1jhcDwLHzZgHf4tdPyqNQMUw9ytAQEWuC0i7q_6io01wlw%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyTjG9SyCQUg2UO4kG9AB3msku1ZI3vl77Zn1aeAbzDkrl4YOcOiwQtlAZeJ9XgNXrpFpDMOQwE4QxMYIMCom5Aki62acFHRD9ocBKTDR6J0E_pgkmvjhknlyHMbU0UtUoqzBxYG2fET98RIY7x9j-TRIPn5v22-TTFrbHMc7ezUhMsNoCpfWjPWsxRv81wlty8YGLluAZlvIYDPw8pdBOo_cUb8aqfx36Pf_OOkKXo50KmcLbStgzB5tkbjNuZ0AFAsDv_z_YVO0wwSkJ8LhDFpchuFsNu64_XpGsfh6bStQD-4ptgbONj2y9Ez1OlrkLhuogFkWKk9SBHsGrfySlWPAmMLSpe2oSJkitZqmxNw%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmCf4IaXkcbRpUPEPoXZ0EBBQp2mDzOeuODjhsSFS6yrXefaISxL1loR8lqiu5VMBo6IOeT2yb99KMD6GnjPQZg3TcX1iRh4qtfXdTpgZN6FKl8yqaLapQFUL82ZqxQZ32ZinBPHxI6H7NqYA%3D)] |
    | TMU | Strengthens NMA-water H-bonds.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZb2I582omjvNeYnaPVrmPap3OkRQE7CV7JDDtebew4nysR96Fe7BdWt7GK7tomDnHblSRfZrDAwWZwHGtiQbGP5W4V9BStejYg3zPQM7u7M1geZohMCslFqf0tGb6Dj0XI0dL)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyTjG9SyCQUg2UO4kG9AB3msku1ZI3vl77Zn1aeAbzDkrl4YOcOiwQtlAZeJ9XgNXrpFpDMOQwE4QxMYIMCom5Aki62acFHRD9ocBKTDR6J0E_pgkmvjhknlyHMbU0UtUoqzBxYG2fET98RIY7x9j-TRIPn5v22-TTFrbHMc7ezUhMsNoCpfWjPWsxRv81wlty8YGLluAZlvIYDPw8pdBOo_cUb8aqfx36Pf_OOkKXo50KmcLbStgzB5tkbjNuZ0AFAsDv_z_YVO0wwSkJ8LhDFpchuFsNu64_XpGsfh6bStQD-4ptgbONj2y9Ez1OlrkLhuogFkWKk9SBHsGrfySlWPAmMLSpe2oSJkitZqmxNw%3D%3D)] | Slows water and NMA dynamics; strengthens water H-bond network.[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHhxDwEF5d6JozJF-qx-KEsQxip8uot7KFltLdcAPRN1qCM_EoL6GNQjwV8LsdBJ3B7FUWgpwdfTxLKt2aGxCihQ7Ml7_zGbwjM2AHKX96juhFjBvycK7ycup_3w_HJfvMNowi8uE-oyAXmxM0dSM6nCr4sHDFpTTj6sY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2IUyal3ASKsxQA2JJ7LJSiRVB_m8wHdwJIYlsD4-IpWz_qK4-CH1RVNEXISXR-zVb7HK4P8TgHe2YpPWDnx_ye6YoSHz0jsIeomgdY9HbC1ETxFYfkLPm7MNuIHmwQhctViMDm6D-9ULR6Xx0gssc5SkMWokVZQd996TaM8ys67LFz2LxGO4Zqug0u2AuQTiNFEDW75HfvE5aeagOBfxlhglPKpO1iaA6XwSBV23oET9bEMKoVaTMyzHWNdz9kvywRzXuB0eEAWUhJywMhYvr25i2-t0M3Kk71Da_rBSnYuPERnjPIxzif40txqTaoeG3rDdCjb-EyWqSmtGFsIBt)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfEGxd7HTeI5tbQp70nIDLocJ6Jx8wfUlSYD9eyGpY0GqLU6AhF29kpx-YyvTsFjoTICSom488MH52KDNQMy8e6_E6s9FtCCzrXJUeCSCNSA9k-kvu6E7SldKktD-kRcNammRT6dNekEAtTNbHx_JLDoXe4s4NUN65HNyrXC43Oo_-8EQ9L4Qnxh0h7XHweOiE6z2v7kTvp_vp_M6P9W-LClkAypbwld_TooqHflpb9ynfHIZYfpbIdG3amw8g0goXFhYSOOj24lJ9IWCXv9RtdI37IyA54C9xGTMn1jhcDwLHzZgHf4tdPyqNQMUw9ytAQEWuC0i7q_6io01wlw%3D%3D)] | Distorts tetrahedral water structure.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZb2I582omjvNeYnaPVrmPap3OkRQE7CV7JDDtebew4nysR96Fe7BdWt7GK7tomDnHblSRfZrDAwWZwHGtiQbGP5W4V9BStejYg3zPQM7u7M1geZohMCslFqf0tGb6Dj0XI0dL)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyTjG9SyCQUg2UO4kG9AB3msku1ZI3vl77Zn1aeAbzDkrl4YOcOiwQtlAZeJ9XgNXrpFpDMOQwE4QxMYIMCom5Aki62acFHRD9ocBKTDR6J0E_pgkmvjhknlyHMbU0UtUoqzBxYG2fET98RIY7x9j-TRIPn5v22-TTFrbHMc7ezUhMsNoCpfWjPWsxRv81wlty8YGLluAZlvIYDPw8pdBOo_cUb8aqfx36Pf_OOkKXo50KmcLbStgzB5tkbjNuZ0AFAsDv_z_YVO0wwSkJ8LhDFpchuFsNu64_XpGsfh6bStQD-4ptgbONj2y9Ez1OlrkLhuogFkWKk9SBHsGrfySlWPAmMLSpe2oSJkitZqmxNw%3D%3D)] |[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHhxDwEF5d6JozJF-qx-KEsQxip8uot7KFltLdcAPRN1qCM_EoL6GNQjwV8LsdBJ3B7FUWgpwdfTxLKt2aGxCihQ7Ml7_zGbwjM2AHKX96juhFjBvycK7ycup_3w_HJfvMNowi8uE-oyAXmxM0dSM6nCr4sHDFpTTj6sY%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2IUyal3ASKsxQA2JJ7LJSiRVB_m8wHdwJIYlsD4-IpWz_qK4-CH1RVNEXISXR-zVb7HK4P8TgHe2YpPWDnx_ye6YoSHz0jsIeomgdY9HbC1ETxFYfkLPm7MNuIHmwQhctViMDm6D-9ULR6Xx0gssc5SkMWokVZQd996TaM8ys67LFz2LxGO4Zqug0u2AuQTiNFEDW75HfvE5aeagOBfxlhglPKpO1iaA6XwSBV23oET9bEMKoVaTMyzHWNdz9kvywRzXuB0eEAWUhJywMhYvr25i2-t0M3Kk71Da_rBSnYuPERnjPIxzif40txqTaoeG3rDdCjb-EyWqSmtGFsIBt)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZb2I582omjvNeYnaPVrmPap3OkRQE7CV7JDDtebew4nysR96Fe7BdWt7GK7tomDnHblSRfZrDAwWZwHGtiQbGP5W4V9BStejYg3zPQM7u7M1geZohMCslFqf0tGb6Dj0XI0dL)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfEGxd7HTeI5tbQp70nIDLocJ6Jx8wfUlSYD9eyGpY0GqLU6AhF29kpx-YyvTsFjoTICSom488MH52KDNQMy8e6_E6s9FtCCzrXJUeCSCNSA9k-kvu6E7SldKktD-kRcNammRT6dNekEAtTNbHx_JLDoXe4s4NUN65HNyrXC43Oo_-8EQ9L4Qnxh0h7XHweOiE6z2v7kTvp_vp_M6P9W-LClkAypbwld_TooqHflpb9ynfHIZYfpbIdG3amw8g0goXFhYSOOj24lJ9IWCXv9RtdI37IyA54C9xGTMn1jhcDwLHzZgHf4tdPyqNQMUw9ytAQEWuC0i7q_6io01wlw%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyTjG9SyCQUg2UO4kG9AB3msku1ZI3vl77Zn1aeAbzDkrl4YOcOiwQtlAZeJ9XgNXrpFpDMOQwE4QxMYIMCom5Aki62acFHRD9ocBKTDR6J0E_pgkmvjhknlyHMbU0UtUoqzBxYG2fET98RIY7x9j-TRIPn5v22-TTFrbHMc7ezUhMsNoCpfWjPWsxRv81wlty8YGLluAZlvIYDPw8pdBOo_cUb8aqfx36Pf_OOkKXo50KmcLbStgzB5tkbjNuZ0AFAsDv_z_YVO0wwSkJ8LhDFpchuFsNu64_XpGsfh6bStQD-4ptgbONj2y9Ez1OlrkLhuogFkWKk9SBHsGrfySlWPAmMLSpe2oSJkitZqmxNw%3D%3D)] |

Competition between Peptide-Water and Peptide-Peptide Hydrogen Bonds

This compound, as a model for the peptide linkage, is instrumental in studying the competition between peptide-peptide and peptide-water hydrogen bonds, which is a critical aspect of protein hydration and folding. stfc.ac.ukpsu.edunih.govresearchgate.netacs.org

The secondary structure of polypeptides is stabilized by hydrogen bonding between the carbonyl group (acceptor) and the amide group (donor) of different peptide units. psu.edu However, in aqueous solutions, the stabilization of a peptide or protein structure by hydrogen bonding is not straightforward due to the strong competition from peptide-water hydrogen bonds. psu.edu Water can act as both a hydrogen bond donor to the carbonyl group and an acceptor from the amide group, readily replacing disrupted hydrogen bonds between peptides. psu.edu

Molecular dynamics simulations of aqueous NMA across a full concentration range reveal this competition. stfc.ac.ukresearchgate.net Even at low concentrations, NMA exhibits considerable self-association. nih.gov In NMA-rich regions, water molecules preferentially donate both hydrogens to chain-end or mid-chain carbonyl oxygens, forming bridges between NMA chains that resemble buried water configurations found in protein cavities. stfc.ac.ukresearchgate.net These bridge structures are thought to contribute to the observed slowing of system dynamics at these concentrations. researchgate.net Conversely, the bulk water structure is significantly disrupted by the addition of even small quantities of NMA. nih.gov

Studies using quantum chemistry calculations on hydrogen-bond aligned NMA molecules as a model system have assessed the cooperativity of protein backbone hydrogen bonds, revealing cooperative energies ranging from 2 to 4.3 kcal/mol. biorxiv.orgbiorxiv.org This cooperativity, where multiple hydrogen bonds enhance each other, is a key feature in structures like α-helices or β-sheets. biorxiv.orgbiorxiv.org

    **Table 4: Peptide-Water vs. Peptide-Peptide Hydrogen Bond Competition**
    | Aspect | Observation | Implication | Source |
    | :----- | :---------- | :---------- | :----- |
    | NMA self-association | Considerable even at low concentrations. | Indicates propensity for peptide-peptide interactions. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE39es_vI9RxuW_xayE2ZI83iiM-HScqTgy9ZJVCg_lDnZA92lm_w_QiLqxjt3Vc-u-XzROiKqrePqwWi6d6mcIeN1E2YidqvgrukiB3u03kibsas7eY0VwRTnVJ2hP16Qo-nT4)] |
    | Water's role | Readily replaces disrupted peptide-peptide H-bonds. | Strong competition from water in aqueous solutions. |[ psu.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENRgO60vbFls_qCMY8X-o3JvEOxLgOf2ZJgKgheCnlCxuNQT7-PtH0IO4KnHLJUSgNLukVpQ9KFhiGjZYErPc5RmEVPvDHkephYd-AweW-iL5TZ-lbDqobzv89Bks3Yqpv4bXKf_WvTe3U9hiHDw00fRIjsgYmFRFNtKWpS9Ggx10KrNkNmM4yHcWwgvhTblgxwhnco6LJ3PLLv-hI9j73IIc%3D)] |
    | Water bridge formation | In NMA-rich regions, water forms bridges between NMA chains. | Resembles buried water in protein cavities; slows dynamics. |[ stfc.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQAJNNCyWdt2uLhd0dthyCae6FMN07jPUQ6OQIn9GX9cvwj_6LAcbu0yoed4jN72hWuhGcJB05KPRLQ0uWQC-xkG92ZnBWZzwvVaMwyfPOKiuM0bIAD_sNf6YiDHSSl2Rr0LN1lwk3V7etFDUOVWmC8vbbcpdqccVotuzE4zE%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDThKtLDz1lAQ1UZh-zcZ4ANjDKm72hz6rgGkRl-Yj7HmGHXdpmtUGxs9CJktl4CTI1i5yM-RGEfBLgEn24NuwO6fOFwydF0Dhcn5Toxq4SzTvFCfr3y19oyh29JUyJr7nMcvVyMGuIt9MnmCsaWgfYTEtkl0iuawvG0waFq1DWdXM0qykat_rzTEEoJnFaB-rF6JMqSK7AuoyVXcwCPHwlOBaW6s-fkNonOv3ObJH4-YEcHKydTxTsHmY3_GeApoDaP37hf9DWivH3g-GE-Aa4__cqNHZG7rByYeVY3rP9x8zBOLQR33Bkj9cq_4IcyYR)] |
    | Cooperative energy | 2 to 4.3 kcal/mol for aligned NMA H-bonds. | Multiple H-bonds enhance each other, crucial for secondary structures. |[ biorxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlNpyxzk_8AGSTKv05Xz_LQCQyjZH_3IDZ4RgG2EIeC5nZNe3x3iXErGwLM2bCNTsKZhdd0R3h68h8LvTtiPNd4_CYrE5Otd8j6obMKro-smqRCzHs0q6IkjKwR_A_b8yZQ1ShlBN6JVMIwzLeUNmsVDT7-YWLD4pkbzafDKJc)][ biorxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrtsVN5vxh-Z4jdnMBBnEj6mYHpJaZNpRrnwUB4XYsxQ8KPznSrl8xj2P1HyinbCpI2YC9h5-u1X3AKGzFj72DP4J-ZOtaap0JuPGpL4LjOYFo8FhO-0iSmJO1VxafIpaGK751XmvCCD6kWIJlOSpUqb4IPQaWOQWMn620IJm5)] |

N Methylacetamide As a Model for Biological Macromolecules

Insights into Protein Secondary Structure Stabilization (e.g., alpha-helix, beta-sheet domains)

N-methylacetamide is instrumental in understanding the physical interactions that stabilize the secondary structures of proteins, such as alpha-helices and beta-sheets. The structural arrangement in liquid NMA is largely defined by chains of molecules linked by hydrogen bonds. This characteristic is directly analogous to the hydrogen bonding patterns that are fundamental to the formation and stability of protein secondary structures.

Computer simulations of NMA have been employed to explore these stabilizing interactions. Studies have utilized various theoretical models, including empirical force fields with classical or quantum mechanical nuclei, and ab initio density functional theory (DFT) treatments. These simulations reveal that much of the structural order in liquid NMA is due to these hydrogen-bonded chains. This provides a simplified yet powerful model for the hydrogen bond networks between amino acid residues that are essential for maintaining the integrity of alpha-helices and beta-sheets in proteins.

The vibrational frequency of the amide I transition (primarily the C=O stretch) in NMA is particularly sensitive to the strength of hydrogen bonding interactions. This has been studied in various polar solvents, providing distinct environments for the amide group. The insights gained from how NMA's vibrational dynamics are influenced by hydrogen bonding can be extrapolated to understand how the local environment within a protein affects the stability of its secondary structural elements.

Contributions to Understanding Protein Folding Mechanisms

The process of protein folding, where a polypeptide chain adopts its functional three-dimensional structure, is a cornerstone of molecular biology. This compound has proven to be a valuable model for elucidating some of the fundamental mechanisms driving this complex process. One of the key initial events in protein folding is the hydrophobic collapse, where nonpolar parts of the protein aggregate to minimize contact with the surrounding aqueous environment.

Research on NMA-water mixtures has demonstrated a phenomenon that mirrors this hydrophobic collapse. In these mixtures, NMA molecules tend to form clusters where their hydrophobic methyl groups associate with each other. This self-association is driven by the presence of water and resembles the hydrophobic collapse observed during protein folding, albeit on a much smaller scale driven by methyl groups rather than larger hydrophobic side chains. This suggests that the tendency for hydrophobic collapse is an intrinsic property of the peptide backbone units themselves.

By studying NMA, researchers can isolate and understand the interactions between water and the amide groups of the protein backbone, without the complicating influence of various amino acid side chains. This provides a foundational understanding of the structural and vibrational dynamics that are at play during the initial stages of protein folding.

Modeling of Peptide Solvation in Aqueous Environments

The biological activity of proteins is intrinsically linked to their interaction with the surrounding aqueous environment. This compound is extensively used to model the specific features of the solvation of the peptide linkage, providing insights into how water molecules interact with the protein backbone. researchgate.net Various theoretical and computational models have been employed to study the solvation of NMA, which in turn helps in understanding the solvation of peptides and proteins. researchgate.net

Three primary solvation models have been tested and compared using NMA:

Continuum models: These models treat the solvent as a continuous medium with specific dielectric properties.

Discrete models (solute-solvent clusters): In this approach, a specific number of individual solvent molecules are explicitly considered in the calculations along with the solute.

Mixed discrete/continuum models: This hybrid approach combines the features of the other two, where a cluster of explicit solvent molecules is embedded within a continuous solvent medium. researchgate.net

Both quantum mechanical (QM) and classical molecular dynamics (MD) simulations are used to determine the structure of these solute-solvent clusters. researchgate.net By comparing the results from these different models with experimental data, researchers can dissect the various aspects of solvation, including dynamic and static effects, as well as the contributions of bulk versus specific solute-solvent interactions. researchgate.net This detailed understanding of NMA solvation provides a computational strategy for describing the complex interplay between peptides and their aqueous surroundings.

Implications for Energy Transfer in Biological Systems

Energy transfer and relaxation are fundamental processes in biological systems, influencing everything from signaling to enzymatic reactions. This compound serves as a valuable model for studying vibrational energy relaxation and migration within the peptide backbone. The amide I (primarily C=O stretch) and amide II (a combination of N-H in-plane bending and C-N stretching) modes of NMA are of particular interest as they are sensitive probes of local conformation and dynamics.

Studies on NMA in various solvents have elucidated the pathways of energy transfer. For instance, in NMA dissolved in bromoform (B151600), it has been shown that the excited amide I vibration transfers its energy to the amide II vibration. In addition to this direct energy exchange, both the amide I and amide II modes relax to a thermal state.

ModeRelaxation Time Constant (in D₂O)Key Energy Transfer Pathway
Amide I'0.45 psIntramolecular to Amide II' and other modes; Intermolecular to solvent
Amide II'-Receives energy from Amide I'

Data based on femtosecond two-dimensional pump-probe spectroscopy and time-dependent perturbation theory studies.

Theoretical Explorations in Nonlinear Optics of Amide Systems

While extensive research has focused on the linear spectroscopic properties of this compound, theoretical studies have also begun to explore its nonlinear optical (NLO) properties. These investigations are important for understanding the NLO response of larger biological structures like proteins, where the collective behavior of many amide units can lead to significant effects. The molecular first hyperpolarizability (β) is a key property that governs second-order NLO phenomena such as second-harmonic generation (SHG).

Theoretical approaches, including ab initio calculations and quantum mechanics/molecular mechanics (QM/MM) methods, are used to determine the hyperpolarizability of NMA. For example, a combined multipole spin-spin coupling constant polarizability/reaction field (MJP/RF) approach has been used to calculate the effects of solvation on the properties of NMA, including its hyperpolarizability. researchgate.net This method involves expanding the properties of the solvated molecule in terms of polarizabilities and hyperpolarizabilities derived from single-molecule ab initio calculations, with the solvent's electric field and field gradient calculated from molecular dynamics simulations. researchgate.net

These theoretical explorations into the NLO properties of NMA are crucial for several reasons. Firstly, they provide a fundamental understanding of how the electronic structure of the peptide bond gives rise to nonlinear optical responses. Secondly, they allow for the development and benchmarking of computational methods that can then be applied to more complex polypeptide and protein systems. By understanding the NLO properties of this fundamental building block, researchers can better predict and interpret the NLO signals from biological macromolecules, which has potential applications in advanced imaging and sensing technologies.

常见问题

Q. What is the molecular structure of N-methylacetamide (NMA), and why is it a preferred model for studying peptide bonds?

NMA (C₃H₷NO) consists of an acetamide group with a methyl substituent on the nitrogen atom . Its planar amide group closely mimics the peptide bond in proteins, making it a standard model for studying backbone interactions. Researchers use NMA to simulate hydrogen bonding, solvation effects, and conformational dynamics in proteins . For example, CHARMM force fields parameterize peptide bonds using NMA’s geometry and vibrational spectra .

Q. Which spectroscopic techniques are most effective for analyzing NMA’s dissociation and thermodynamic properties?

  • FT-NIR Spectroscopy : Used to study dissociation equilibria and thermodynamic parameters (e.g., ΔH, ΔS) in carbon tetrachloride solutions by monitoring N-H and C=O stretching vibrations .
  • XPS/NEXAFS : Provides electronic structure and fragmentation patterns. Static exchange (STEX) calculations validate spectral features at C, N, and O K-edges .
  • IR Spectroscopy : Distinguishes cis and trans isomers via differences in the 1000–2000 cm⁻¹ range, validated by ab initio molecular dynamics simulations .

Q. How can researchers ensure purity and characterize NMA in experimental workflows?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects impurities in urine or synthetic samples (detection limit: ~0.1 ppm) .
  • Purification Protocols : Solvent recrystallization or vacuum distillation removes residual acetic acid or methylamine .
  • Quality Control : Within-day precision (RSD <5%) and interlaboratory comparisons ensure reproducibility .

Q. What safety protocols are critical when handling NMA in laboratories?

  • Toxicity Data : Rat oral LD₅₀ = 5000 mg/kg; classified as a Group 2B carcinogen (IARC) .
  • PPE Requirements : Gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Avoid sewer discharge; use chemical neutralization protocols .

Advanced Research Questions

Q. How are molecular dynamics (MD) simulations parameterized for NMA-ion interactions?

  • Polarized Force Fields : Drude oscillator models incorporate ion-amide binding energies (e.g., Na⁺–NMA: −80 kJ/mol) and optimize using ab initio quantum mechanics .
  • DFT/MD Setup : BLYP functional with plane-wave cutoffs (70–80 Ry) and periodic boundary conditions simulate ion solvation in liquid NMA .
  • Validation : Radial distribution functions (RDFs) and coordination numbers match experimental solubility data (e.g., KCl solubility: 0.15 M at 25°C) .

Q. What reaction pathways dominate NMA chlorination, and how are they validated computationally?

  • Iminol Pathway : HOCl reacts with the iminol tautomer (ΔG‡ = 87.3 kJ/mol at G3B3), consistent with experimental rate constants (k = 0.0036 M⁻¹s⁻¹) .
  • Computational Methods : Double-hybrid (B2-PLYP) and global hybrid (M06-2X) methods compare energy barriers across amides (e.g., carbamazepine, phenytoin) .

Q. How do polarized force fields improve ion solvation studies in liquid NMA?

  • Thermodynamic Data : Solvation free energies (ΔGₛₒₗᵥ) for Na⁺ (−295 kJ/mol) and K⁺ (−250 kJ/mol) derived from experimental solubility and MD simulations .
  • Cluster Analysis : Small NMA clusters (≤10 molecules) reveal preferential carbonyl coordination over methyl groups .

Q. How can discrepancies in ion transport properties (e.g., transference numbers) be resolved?

  • Experimental Calibration : Longsworth function plots (e.g., K⁺ transference number: 0.4292 in NMA at 40°C) require low-concentration extrapolation to minimize errors .
  • Method Comparison : Discrepancies (e.g., ±1% vs. Dawson’s data) arise from differences in electrode calibration and ionic strength adjustments .

Q. What advanced IR techniques differentiate cis and trans NMA isomers in solution?

  • Ab Initio MD Simulations : Assign spectral bands (e.g., amide I at 1650 cm⁻¹ for trans) and quantify hydrogen-bond lifetimes (∼2 ps) .
  • Dipolar Correlations : Born charge velocities and Wannier function analysis resolve isomer-specific solvent interactions .

Q. How do organic molecules influence peptide bond hydrolysis mechanisms in NMA?

  • DFT Studies : Hydrolysis proceeds via a tetrahedral intermediate, with activation energies reduced by 10–15 kJ/mol in aqueous/organic solvent mixtures .
  • Solvent Effects : Dielectric constant adjustments (e.g., formamide vs. water) alter proton transfer rates in cluster models .

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